molecular formula C16H20O6 B15593969 ent-Toddalolactone

ent-Toddalolactone

Cat. No.: B15593969
M. Wt: 308.33 g/mol
InChI Key: GLWPLQBQHWYKRK-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-6-(2,3-Dihydroxy-3-methylbutyl)-5,7-dimethoxy-2H-chromen-2-one has been reported in Zanthoxylum asiaticum with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H20O6

Molecular Weight

308.33 g/mol

IUPAC Name

6-[(2S)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one

InChI

InChI=1S/C16H20O6/c1-16(2,19)13(17)7-10-11(20-3)8-12-9(15(10)21-4)5-6-14(18)22-12/h5-6,8,13,17,19H,7H2,1-4H3/t13-/m0/s1

InChI Key

GLWPLQBQHWYKRK-ZDUSSCGKSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling ent-Toddalolactone: A Technical Guide to its Isolation, Bioactivity, and Mechanisms of Action from Toddalia asiatica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toddalia asiatica (L.) Lam., a plant belonging to the Rutaceae family, has a long history in traditional medicine for treating a variety of ailments. Modern phytochemical investigations have revealed its rich composition of bioactive compounds, including coumarins, alkaloids, and flavonoids.[1] Among these, the prenylated coumarin (B35378) ent-Toddalolactone (B12103000) has emerged as a compound of significant scientific interest due to its potent anti-inflammatory, anticancer, and neuroprotective properties.[2][3] This technical guide provides an in-depth overview of this compound, focusing on its isolation from Toddalia asiatica, its quantified biological activities, and the underlying molecular mechanisms of action.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₆H₂₀O₆[4]
Molecular Weight308.33 g/mol [3]
ClassPrenylated Coumarin[2]

Isolation and Purification of this compound from Toddalia asiatica

While specific yield percentages are not extensively reported in publicly available literature, a general methodology for the isolation of this compound and other coumarins from the roots of Toddalia asiatica involves bioassay-guided fractionation of an ethanol (B145695) extract.[4]

Experimental Protocol: General Outline for Isolation

A detailed experimental protocol for the isolation of this compound, based on common phytochemical practices, is outlined below. Researchers should optimize these steps based on their specific laboratory conditions and available equipment.

1. Plant Material Collection and Preparation:

  • Collect fresh roots of Toddalia asiatica.

  • Wash the roots thoroughly to remove soil and debris.

  • Air-dry the roots in a well-ventilated area, protected from direct sunlight, until they are brittle.

  • Grind the dried roots into a coarse powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered root material with 95% ethanol at room temperature. The ratio of plant material to solvent should be optimized, but a common starting point is 1:10 (w/v).

  • The maceration process should be repeated multiple times (e.g., 3 times) to ensure exhaustive extraction.

  • Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

3. Fractionation:

  • Suspend the crude ethanol extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

  • Monitor the fractions for the presence of coumarins using Thin Layer Chromatography (TLC) with an appropriate solvent system and visualization under UV light. This compound is expected to be present in the less polar fractions like ethyl acetate.

4. Chromatographic Purification:

  • Subject the bioactive fraction (e.g., ethyl acetate fraction) to column chromatography over silica (B1680970) gel.

  • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone).

  • Collect the fractions and analyze them by TLC.

  • Pool the fractions containing the compound of interest.

  • Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase to obtain pure this compound.

5. Structure Elucidation:

  • Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Below is a workflow diagram illustrating the general process of isolating this compound.

G cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis plant Dried, powdered roots of T. asiatica ethanol_extraction Maceration with 95% Ethanol plant->ethanol_extraction crude_extract Crude Ethanol Extract ethanol_extraction->crude_extract partitioning Liquid-Liquid Partitioning (n-hexane, ethyl acetate, n-butanol) crude_extract->partitioning bioactive_fraction Bioactive Fraction (e.g., Ethyl Acetate) partitioning->bioactive_fraction column_chromatography Silica Gel Column Chromatography bioactive_fraction->column_chromatography pooled_fractions Pooled Fractions column_chromatography->pooled_fractions prep_hplc Preparative HPLC pooled_fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS) pure_compound->spectroscopy

Caption: General workflow for the isolation and purification of this compound.

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities. The following table summarizes the available quantitative data.

Biological ActivityAssay/ModelTarget/Cell LineIC₅₀/EC₅₀Reference
Anti-inflammatoryPhosphodiesterase Inhibition AssaySpecific PDE isoforms< 10 µM[2]
AnticancerCytotoxicity Assay-Data not available-
Neuroprotective--Data not available-

Mechanisms of Action

Anti-inflammatory Activity: Modulation of the HMGB1-NF-κB Signaling Pathway

The anti-inflammatory effects of toddalolactone (B1682391), an isomer of this compound, have been attributed to its ability to modulate the High Mobility Group Box 1 (HMGB1)-Nuclear Factor-kappa B (NF-κB) signaling pathway. It is plausible that this compound shares a similar mechanism. In lipopolysaccharide (LPS)-stimulated macrophages, toddalolactone has been shown to:

  • Inhibit the production of pro-inflammatory cytokines.

  • Suppress the transcriptional activity of NF-κB.

  • Reduce the nuclear translocation of both NF-κB and HMGB1.

  • Decrease the expression of Toll-like receptor 4 (TLR4) and IκB kinase beta (IKBKB).

The diagram below illustrates the proposed mechanism of action of toddalolactone in inhibiting the LPS-induced inflammatory response.

G cluster_pathway LPS-Induced Inflammatory Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Nucleus Nucleus HMGB1_nuc HMGB1 Cytokines Pro-inflammatory Cytokines NFkB_nuc->Cytokines Induces Transcription toddalolactone This compound toddalolactone->TLR4 Inhibits Expression toddalolactone->IKK Inhibits toddalolactone->HMGB1_nuc Inhibits Translocation toddalolactone->NFkB_nuc Inhibits Translocation

Caption: Proposed anti-inflammatory mechanism of toddalolactone via the HMGB1-NF-κB pathway.

Anticancer and Neuroprotective Activities

While this compound is reported to have anticancer and neuroprotective properties, the specific signaling pathways and molecular targets involved have not yet been fully elucidated in the available scientific literature. Further research is required to determine the precise mechanisms underlying these activities.

Conclusion and Future Directions

This compound, a prenylated coumarin from Toddalia asiatica, demonstrates significant potential as a therapeutic agent, particularly in the context of inflammatory diseases. Its ability to inhibit phosphodiesterases and modulate the HMGB1-NF-κB signaling pathway provides a solid foundation for its anti-inflammatory properties. However, to advance its development as a drug candidate, further research is imperative.

Key areas for future investigation include:

  • Quantitative Analysis: Determining the precise yield of this compound from Toddalia asiatica and establishing robust analytical methods for its quantification in plant extracts and biological matrices.

  • Bioactivity Screening: Conducting comprehensive in vitro and in vivo studies to determine the IC₅₀ and EC₅₀ values of this compound against a panel of cancer cell lines and in relevant models of neurodegenerative diseases.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways involved in the anticancer and neuroprotective effects of this compound.

  • Pharmacokinetic and Toxicological Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity profile of this compound to assess its drug-like properties and safety.

The information presented in this technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound. Continued investigation into this promising natural product is warranted to unlock its full clinical potential.

References

The Biological Activities of ent-Toddalolactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ent-Toddalolactone (B12103000), a naturally occurring prenylated coumarin (B35378) isolated from plants of the Toddalia genus, has emerged as a promising bioactive compound with a spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's biological effects, with a focus on its anti-inflammatory, anticancer, and putative neuroprotective properties. Detailed experimental methodologies, quantitative data, and elucidated signaling pathways are presented to support further research and drug development initiatives.

Introduction

This compound is a member of the coumarin family of natural products, characterized by a C16H20O6 molecular formula and a molecular weight of 308.33 g/mol .[1][2][3] Sourced primarily from Toddalia asiatica, this compound has garnered significant interest within the scientific community for its potential therapeutic applications.[3] This guide synthesizes the available preclinical data on this compound, offering a detailed resource for researchers exploring its pharmacological potential.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response.

Mechanism of Action: Inhibition of NF-κB and MAPK Signaling

Preclinical studies have demonstrated that toddalolactone (B1682391) exerts its anti-inflammatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In chondrocyte cell lines (SW1353), toddalolactone has been shown to suppress the phosphorylation of p65 (a key subunit of NF-κB) and p38 and JNK (members of the MAPK family), thereby downregulating the expression of pro-inflammatory mediators.

A pivotal study has further elucidated this mechanism in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages and a mouse model of sepsis. In this research, toddalolactone was found to modulate the High Mobility Group Box 1 (HMGB1)-NF-κB signaling axis. Specifically, it inhibited the production of pro-inflammatory cytokines, suppressed NF-κB transcriptional activity, and reduced the nuclear translocation of NF-κB.

Signaling Pathway Diagram

ent_Toddalolactone_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates MAPKK MAPKK TLR4->MAPKK activates ent_Toddalolactone ent_Toddalolactone HMGB1_n HMGB1 ent_Toddalolactone->HMGB1_n inhibits translocation ent_Toddalolactone->IKK inhibits ent_Toddalolactone->MAPKK inhibits IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive inhibits ubiquitination_degradation ubiquitination_degradation IkB->ubiquitination_degradation leads to NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active translocates to nucleus MAPK MAPK (p38, JNK) MAPKK->MAPK phosphorylates MAPK->NFkB_active activates DNA DNA NFkB_active->DNA binds to Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes

This compound's inhibition of NF-κB and MAPK pathways.

Anticancer Activity

Extracts of Toddalia asiatica, rich in coumarins including toddalolactone, have demonstrated cytotoxic effects against various cancer cell lines. However, specific IC50 values for isolated this compound against a broad panel of human cancer cell lines are not yet extensively documented in publicly available literature. The data below is derived from studies on extracts or related compounds and should be interpreted with caution.

In Vitro Cytotoxicity Data
Cell LineCancer TypeCompound/ExtractIC50 (µg/mL)
Hep3BHepatocellular CarcinomaMethanol extract of Z. asiaticum586.2 ± 2.77
MDAMB231Breast CancerMethanol extract of Z. asiaticum226.9 ± 2.56
KBOral Epidermoid CarcinomaAlkaloids from T. asiatica root21.69 - 43.77
NCI-H187Small Cell Lung CancerAlkaloids from T. asiatica root21 - 35

Note: The above data is for extracts or mixed compounds from Toddalia asiatica, not isolated this compound.

Proposed Mechanism: Phosphodiesterase Inhibition and cAMP Signaling

One of the proposed mechanisms for the anticancer and anti-inflammatory effects of this compound is the inhibition of phosphodiesterase (PDE) enzymes. Inhibition of PDEs leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP can activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). The cAMP/PKA/CREB pathway is known to regulate various cellular processes, including cell cycle progression and apoptosis, which are critical in cancer biology.

cAMP Signaling Pathway Diagram

ent_Toddalolactone_cAMP_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ent_Toddalolactone ent_Toddalolactone PDE Phosphodiesterase (PDE) ent_Toddalolactone->PDE inhibits cAMP cAMP PDE->cAMP degrades PKA_inactive PKA (inactive) cAMP->PKA_inactive activates PKA_active PKA (active) PKA_inactive->PKA_active CREB_inactive CREB (inactive) PKA_active->CREB_inactive phosphorylates CREB_active p-CREB (active) CREB_inactive->CREB_active Target_Genes Target Gene Expression CREB_active->Target_Genes regulates

Proposed cAMP signaling pathway modulated by this compound.

Neuroprotective Activity (Putative)

While direct evidence for the neuroprotective effects of this compound is currently limited, the broader class of prenylated coumarins has shown promise in preclinical models of neurodegeneration. Further research is warranted to specifically investigate the potential of this compound in this area.

Experimental Protocols

Anti-inflammatory Activity Assay (In Vitro)

Objective: To evaluate the effect of this compound on the production of pro-inflammatory mediators in LPS-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Pre-treat cells with varying concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent as an indicator of NO production.

  • Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant using ELISA kits.

  • Western Blot Analysis:

    • Prepare whole-cell lysates from treated and untreated cells.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated and total forms of p65 (NF-κB), IκBα, p38, and JNK (MAPK).

    • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

    • Normalize protein expression to a loading control such as β-actin or GAPDH.

Workflow Diagram:

Anti_Inflammatory_Assay_Workflow Start Start Cell_Culture Culture RAW 264.7 cells Start->Cell_Culture Seeding Seed cells in 96-well plates Cell_Culture->Seeding Pre_treatment Pre-treat with this compound Seeding->Pre_treatment Stimulation Stimulate with LPS (1 µg/mL) Pre_treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant_Collection Collect culture supernatant Incubation->Supernatant_Collection Cell_Lysis Lyse remaining cells Incubation->Cell_Lysis Griess_Assay Measure NO production (Griess Assay) Supernatant_Collection->Griess_Assay ELISA Quantify cytokines (ELISA) Supernatant_Collection->ELISA Data_Analysis Analyze and interpret data Griess_Assay->Data_Analysis ELISA->Data_Analysis Western_Blot Western Blot for NF-κB and MAPK pathways Cell_Lysis->Western_Blot Western_Blot->Data_Analysis End End Data_Analysis->End

Workflow for in vitro anti-inflammatory activity assessment.
Anticancer Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on human cancer cell lines.

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC-3 for prostate cancer).

Methodology:

  • Cell Culture: Maintain the selected cancer cell lines in their respective recommended culture media and conditions.

  • Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

This compound has demonstrated significant anti-inflammatory and potential anticancer activities in preclinical studies. Its mechanism of action appears to involve the modulation of multiple key signaling pathways, including NF-κB, MAPK, and cAMP signaling. While the current data is promising, further research is imperative to fully elucidate its therapeutic potential. Specifically, future studies should focus on:

  • Determining the specific IC50 values of isolated this compound against a broad panel of human cancer cell lines.

  • Investigating the in vivo efficacy of this compound in animal models of cancer.

  • Exploring the neuroprotective properties of this compound in relevant in vitro and in vivo models of neurodegenerative diseases.

  • Conducting detailed pharmacokinetic and toxicological studies to assess its drug-like properties and safety profile.

A deeper understanding of the biological activities and mechanisms of action of this compound will be instrumental in guiding its potential development as a novel therapeutic agent for inflammatory diseases, cancer, and neurodegenerative disorders.

References

ent-Toddalolactone as a Phosphodiesterase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ent-Toddalolactone, a natural coumarin (B35378) derived from plants of the Toddalia genus, has emerged as a promising scaffold for the development of novel anti-inflammatory and anti-cancer therapeutics.[1][2][3] Its biological activity is attributed, at least in part, to the inhibition of phosphodiesterase (PDE) enzymes, particularly phosphodiesterase-4 (PDE4).[1][4] This technical guide provides an in-depth overview of this compound as a PDE inhibitor, presenting available quantitative data, detailing relevant experimental protocols, and illustrating the associated signaling pathways and experimental workflows.

Quantitative Inhibitory Activity

This compound and its derivatives have demonstrated potent inhibitory activity against phosphodiesterase-4 (PDE4). Studies have reported half-maximal inhibitory concentration (IC50) values below 10 μM for these compounds, indicating significant potential for therapeutic development.[1][3] The available quantitative data is summarized in the table below.

CompoundTarget PDE IsoformIC50 Value (µM)Source
This compound & derivativesPhosphodiesterase-4 (PDE4)< 10[1][3]

Mechanism of Action: PDE4 Inhibition

Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[5][6] PDE4 is specific for the hydrolysis of cAMP, and its inhibition leads to an accumulation of intracellular cAMP.[6] This increase in cAMP levels activates downstream effectors such as Protein Kinase A (PKA), which in turn modulates the activity of various proteins involved in inflammation and other cellular processes. By inhibiting PDE4, this compound effectively upregulates cAMP signaling, which is the basis for its anti-inflammatory effects.[3]

PDE_Signaling_Pathway General Phosphodiesterase (PDE) Signaling Pathway ATP ATP AC Adenylyl Cyclase (AC) ATP->AC cAMP cAMP AC->cAMP Synthesis PDE4 Phosphodiesterase-4 (PDE4) cAMP->PDE4 Substrate PKA Protein Kinase A (PKA) (Inactive) cAMP->PKA Binding AMP 5'-AMP PDE4->AMP Hydrolysis PKA_active Protein Kinase A (PKA) (Active) PKA->PKA_active Activation Cellular_Response Downstream Cellular Response (e.g., Reduced Inflammation) PKA_active->Cellular_Response Phosphorylation of target proteins ent_Toddalolactone This compound ent_Toddalolactone->PDE4 Inhibition

General PDE Signaling Pathway

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound on phosphodiesterases involves a series of well-established in vitro assays. Below is a representative protocol for a PDE4 inhibition assay.

In Vitro PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified PDE4 enzyme.

Principle: This assay is based on the principle of fluorescence polarization (FP). A fluorescently labeled cAMP derivative (e.g., FAM-cAMP) serves as the substrate for the PDE4 enzyme. When intact, the small FAM-cAMP molecule rotates rapidly in solution, resulting in a low FP value. Upon hydrolysis by PDE4 to FAM-AMP, a specific binding agent that recognizes the 5'-monophosphate group is added. The binding of FAM-AMP to this larger molecule slows its rotation, leading to a high FP signal. An inhibitor will prevent the hydrolysis of FAM-cAMP, thus keeping the FP signal low.

Materials:

  • Purified recombinant human PDE4 enzyme

  • Assay buffer (e.g., Tris-HCl based buffer with MgCl₂)

  • Fluorescein-labeled cAMP (FAM-cAMP) substrate

  • Binding agent (specific for 5'-AMP)

  • This compound (or other test inhibitors) dissolved in DMSO

  • Positive control inhibitor (e.g., Rolipram)

  • 384-well microplates

  • Fluorescence polarization plate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound and the positive control inhibitor in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤ 1%).

    • Dilute the PDE4 enzyme and FAM-cAMP substrate to their optimal working concentrations in assay buffer. These concentrations should be predetermined through enzyme and substrate titration experiments.

  • Assay Plate Setup:

    • Add a small volume (e.g., 2.5 µL) of the diluted inhibitor, positive control, or DMSO (for no inhibitor and maximum activity controls) to the wells of the 384-well plate.

    • Add the diluted PDE4 enzyme solution (e.g., 10 µL) to each well, except for the "no enzyme" control wells. For the "no enzyme" control, add an equivalent volume of assay buffer.

    • Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the enzymatic reaction by adding the FAM-cAMP substrate solution (e.g., 12.5 µL) to all wells.

    • Incubate the plate for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or room temperature). The incubation time should be within the linear range of the enzymatic reaction.

  • Detection:

    • Stop the enzymatic reaction by adding the binding agent solution.

    • Incubate for a short period to allow for the binding to reach equilibrium.

    • Measure the fluorescence polarization on a compatible plate reader.

Data Analysis:

  • The fluorescence polarization values are used to calculate the percentage of inhibition for each concentration of the test compound relative to the controls.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Experimental_Workflow Experimental Workflow for PDE4 Inhibition Assay Start Start Reagent_Prep Reagent Preparation (Enzyme, Substrate, Inhibitor Dilutions) Start->Reagent_Prep Plate_Setup Assay Plate Setup (Add Inhibitor and Enzyme) Reagent_Prep->Plate_Setup Pre_incubation Pre-incubation (Inhibitor-Enzyme Binding) Plate_Setup->Pre_incubation Reaction_Initiation Reaction Initiation (Add Substrate) Pre_incubation->Reaction_Initiation Reaction_Incubation Enzymatic Reaction Incubation Reaction_Initiation->Reaction_Incubation Detection Detection (Add Binding Agent, Measure Fluorescence Polarization) Reaction_Incubation->Detection Data_Analysis Data Analysis (% Inhibition Calculation, Curve Fitting) Detection->Data_Analysis IC50 IC50 Determination Data_Analysis->IC50 End End IC50->End

References

Unveiling the Therapeutic Potential of ent-Toddalolactone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Toddalolactone, a naturally occurring prenylated coumarin (B35378) isolated from the plant Toddalia asiatica, has garnered attention for its potential therapeutic applications.[1] While broadly categorized as having anti-inflammatory and anticancer activities, a deep dive into the existing scientific literature reveals a more nuanced picture of its mechanistic actions.[2][3] This technical guide synthesizes the current understanding of this compound's biological effects, focusing on established mechanisms and providing detailed experimental insights for further research and development. The available data points towards significant activity in modulating inflammatory pathways and processes involved in cancer metastasis, although direct cytotoxic effects on cancer cells remain to be fully elucidated.

Quantitative Biological Activity

TargetCompoundIC50 ValueNotes
Plasminogen Activator Inhibitor-1 (PAI-1)Toddalolactone (B1682391)37.31 ± 3.23 μMInhibits the formation of the PAI-1/uPA complex.[4][5][6]
Phosphodiesterase-4 (PDE4)Derivatives of this compound< 10 μMIndicates potent inhibitory activity. Specific IC50 for the parent compound is not specified.[2][3][7]

Core Mechanisms of Action

Inhibition of Phosphodiesterase-4 (PDE4)

This compound is recognized as an inhibitor of phosphodiesterase-4 (PDE4), an enzyme that plays a critical role in regulating intracellular signaling by degrading cyclic adenosine (B11128) monophosphate (cAMP).[2][3][8] By inhibiting PDE4, this compound leads to an accumulation of cAMP, which in turn activates Protein Kinase A (PKA). This activation modulates the transcription of various genes, leading to a reduction in the production of pro-inflammatory cytokines.[9] This mechanism is the primary basis for its anti-inflammatory properties.[8]

PDE4_Inhibition_Pathway cluster_cell Cell Interior ent_Toddalolactone This compound PDE4 PDE4 ent_Toddalolactone->PDE4 Inhibits cAMP_degradation cAMP Degradation PDE4->cAMP_degradation Catalyzes cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammation Reduced Pro-inflammatory Cytokine Production PKA->Inflammation Leads to

Diagram 1: Signaling pathway of PDE4 inhibition by this compound.
Inhibition of Plasminogen Activator Inhibitor-1 (PAI-1)

Diagram 2: Logical relationship of PAI-1 inhibition by toddalolactone.

Experimental Protocols

PAI-1 Activity Chromogenic Assay

Materials:

  • Urokinase-type plasminogen activator (uPA)

  • Human plasminogen

  • Plasmin-specific chromogenic substrate (e.g., releasing p-nitroaniline, pNA)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • This compound stock solution (in a suitable solvent like DMSO)

Procedure:

  • Plasminogen Activation: Add a solution containing plasminogen and the plasmin-specific chromogenic substrate to each well.

  • Kinetic Measurement: Immediately begin reading the absorbance at 405 nm at regular intervals (e.g., every minute for 30-60 minutes) using a microplate reader. The rate of change in absorbance is proportional to the plasmin activity.

General Phosphodiesterase-4 (PDE4) Inhibition Assay

While a specific protocol for this compound is not detailed in the search results, a general fluorescence polarization-based assay is commonly used.

Objective: To determine the inhibitory activity of this compound against PDE4.

Materials:

  • Recombinant human PDE4 enzyme

  • FAM-cAMP substrate (fluorescently labeled cAMP)

  • Anti-cAMP antibody

  • Assay buffer

  • 384-well microplate

  • Microplate reader capable of measuring fluorescence polarization

  • This compound stock solution

Procedure:

  • Reaction Setup: In a 384-well plate, add the assay buffer, this compound at various concentrations, and the recombinant PDE4 enzyme.

  • Initiation of Reaction: Add the FAM-cAMP substrate to all wells to start the enzymatic reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Termination of Reaction and Detection: Add the anti-cAMP antibody to the wells. This antibody will bind to the remaining FAM-cAMP that was not hydrolyzed by PDE4.

  • Fluorescence Polarization Measurement: Read the fluorescence polarization of each well. A high polarization value indicates that the fluorescent substrate is bound to the large antibody molecule (i.e., PDE4 was inhibited), while a low polarization value indicates that the substrate was hydrolyzed by PDE4.

  • Data Analysis: Calculate the percentage of PDE4 inhibition for each concentration of this compound and determine the IC50 value.

Experimental_Workflow_PAI1_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagents Prepare Reagents (PAI-1, uPA, Plasminogen, Substrate) Step1 Incubate PAI-1 with This compound Reagents->Step1 Inhibitor Prepare this compound Serial Dilutions Inhibitor->Step1 Step2 Add uPA Step1->Step2 Step3 Add Plasminogen & Substrate Step2->Step3 Step4 Measure Absorbance (405 nm) Step3->Step4 Analysis Calculate % Inhibition Step4->Analysis IC50 Determine IC50 Value Analysis->IC50

Diagram 3: Experimental workflow for the PAI-1 chromogenic activity assay.

Conclusion and Future Directions

For drug development professionals and researchers, this represents a significant knowledge gap and an opportunity for further investigation. Future studies should focus on:

  • Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound across a panel of human cancer cell lines to determine IC50 values.

  • Mechanism of Cell Death: Investigating whether this compound can induce apoptosis or other forms of cell death in cancer cells, and elucidating the involved signaling pathways (e.g., caspase activation, Bcl-2 family protein modulation).

  • Cell Cycle Analysis: Determining the effect of this compound on cell cycle progression in various cancer cell lines.

  • In Vivo Studies: Assessing the anti-tumor efficacy of this compound in preclinical animal models of cancer.

A comprehensive evaluation of these aspects is crucial to fully understand and potentially exploit the anticancer potential of this compound.

References

The Neuroprotective Potential of ent-Toddalolactone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Anti-inflammatory and Neuroprotective Mechanisms of a Promising Natural Coumarin (B35378)

For Immediate Release

This technical guide provides a comprehensive overview of the current scientific understanding of the neuroprotective effects of ent-Toddalolactone, a prenylated coumarin isolated from the plant Toddalia asiatica. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds for neurodegenerative diseases.

Introduction

This compound is a natural product belonging to the coumarin family, compounds of which have been reported to possess a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Sourced from Toddalia asiatica, a plant with a history in traditional medicine, this compound and its related compounds are emerging as subjects of interest for their potential therapeutic applications. This guide synthesizes the available preclinical data on the neuroprotective mechanisms of this compound, with a focus on its anti-inflammatory actions that are highly relevant to the pathology of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. While direct quantitative data on its neuroprotective efficacy is still emerging, a strong body of evidence points towards its significant anti-inflammatory capabilities, which are intrinsically linked to neuroprotection.

Quantitative Data on Bioactivity

The following tables summarize the available quantitative data for toddalolactone (B1682391) and other related coumarins isolated from Toddalia asiatica, primarily focusing on their anti-inflammatory effects. This data provides a basis for understanding the potential potency of these compounds in mitigating inflammatory processes central to neurodegeneration.

Table 1: Anti-inflammatory Activity of Coumarins from Toddalia asiatica

CompoundCell LineAssayIC50 (µM)Reference
Toddalolactone (TA-8)RAW 264.7LPS-induced pro-inflammatory cytokine productionData on specific IC50 not provided, but significant inhibition reported.[1]
Toddasirin ARAW 264.7LPS-induced Nitric Oxide (NO) Production3.22[2]
Toddasirin BRAW 264.7LPS-induced Nitric Oxide (NO) Production4.78[2]
Toddasirin CRAW 264.7LPS-induced Nitric Oxide (NO) Production8.90[2]
Toddasirin FRAW 264.7LPS-induced Nitric Oxide (NO) Production4.31[2]
ToddacoumaloneNot SpecifiedPhosphodiesterase-4 (PDE4) Inhibition0.14[3]
Compound 3 (from T. asiatica)J774A.1Lactate Dehydrogenase (LDH) release (Pyroptosis)2.830[4]
Compound 12 (from T. asiatica)J774A.1Lactate Dehydrogenase (LDH) release (Pyroptosis)0.682[4]

Table 2: Neuroprotective and Related Activities of Coumarins from Toddalia asiatica

CompoundCell LineAssayKey FindingsReference
ToddalolactoneSH-SY5YNeuroprotection against H2O2- and Aβ1–42-induced damageTested, but specific quantitative data not highlighted in the abstract.[5]
PhellopterinSH-SY5YNeuroprotection against H2O2- and Aβ1–42-induced damageAttenuated neuronal cell damage.[5]

Key Signaling Pathways

This compound and related coumarins exert their biological effects through the modulation of key signaling pathways involved in inflammation and cell survival. The primary documented mechanism is the inhibition of the HMGB1-NF-κB pathway.

Inhibition of the HMGB1-NF-κB Signaling Pathway

A pivotal study has demonstrated that toddalolactone (referred to as TA-8) protects against lipopolysaccharide (LPS)-induced inflammation by modulating the HMGB1-NF-κB signaling pathway.[1] This pathway is a critical component of the inflammatory response in immune cells, including microglia in the central nervous system.

HMGB1_NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces transcription HMGB1_nuc HMGB1 (in Nucleus) HMGB1_cyto HMGB1 (in Cytosol) HMGB1_nuc->HMGB1_cyto Translocates to Toddalolactone This compound Toddalolactone->NFkB Inhibits translocation Toddalolactone->HMGB1_cyto Inhibits translocation

Figure 1: Inhibition of the HMGB1-NF-κB signaling pathway by this compound.
Potential Inhibition of the NLRP3 Inflammasome

Recent research on other coumarins isolated from Toddalia asiatica has indicated an inhibitory effect on pyroptosis, a form of inflammatory cell death, through the suppression of the NLRP3 inflammasome.[4] This suggests a potential mechanism for this compound that warrants further investigation.

NLRP3_Inflammasome_Pathway Stimulus Pathogenic Stimuli (e.g., Aβ, LPS) NLRP3 NLRP3 Inflammasome Assembly Stimulus->NLRP3 Activates Caspase1 Pro-Caspase-1 NLRP3->Caspase1 Cleaves Active_Caspase1 Active Caspase-1 Caspase1->Active_Caspase1 Pro_IL1b Pro-IL-1β Active_Caspase1->Pro_IL1b Cleaves Pyroptosis Pyroptosis Active_Caspase1->Pyroptosis Induces IL1b IL-1β (Active) Pro_IL1b->IL1b Coumarin Coumarins from T. asiatica Coumarin->NLRP3 Inhibits

Figure 2: Potential inhibition of the NLRP3 inflammasome by coumarins.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the neuroprotective and anti-inflammatory effects of this compound.

Cell Viability and Neuroprotection Assay (MTT Assay)

This protocol is adapted for the assessment of the protective effects of this compound against oxidative stress-induced cell death in a neuronal cell line.

MTT_Assay_Workflow start Seed SH-SY5Y cells in 96-well plates pretreat Pre-treat with this compound (various concentrations) start->pretreat induce Induce oxidative stress (e.g., with H2O2 or Aβ1-42) pretreat->induce incubate Incubate for 24 hours induce->incubate add_mtt Add MTT solution to each well incubate->add_mtt incubate_mtt Incubate for 4 hours at 37°C add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate cell viability (%) relative to control read->analyze

Figure 3: Workflow for the MTT-based neuroprotection assay.

Protocol Details:

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media and seeded into 96-well plates at a density of 1.5 x 10⁴ cells/well.

  • Treatment: After 24 hours, the cells are pre-treated with various concentrations of this compound for a specified period (e.g., 2 hours).

  • Induction of Damage: Following pre-treatment, a neurotoxic agent such as hydrogen peroxide (H₂O₂) or aggregated amyloid-beta peptide (Aβ₁₋₄₂) is added to the wells to induce oxidative stress and neuronal damage.

  • Incubation: The plates are incubated for 24 hours at 37°C.

  • MTT Assay: 50 μL of MTT reagent (1 mg/mL) is added to each well, and the plates are incubated for 4 hours at 37°C. The resulting formazan (B1609692) crystals are dissolved in 100 μL of a solubilizing agent like DMSO.

  • Data Acquisition: The absorbance is measured at 540 nm using a microplate reader.

  • Analysis: Cell viability is expressed as a percentage relative to untreated control cells.

Anti-inflammatory Activity Assay (Nitric Oxide Production)

This protocol is used to determine the inhibitory effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in microglial or macrophage-like cells.

Protocol Details:

  • Cell Culture: RAW 264.7 macrophage-like cells are seeded in 96-well plates.

  • Treatment: The cells are treated with various concentrations of this compound.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to the wells to stimulate an inflammatory response and induce NO production.

  • Incubation: The plates are incubated for 24 hours.

  • Griess Assay: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of inhibition of NO production is calculated relative to LPS-stimulated cells without the test compound. The IC50 value is then determined.

Discussion and Future Directions

The available evidence strongly suggests that this compound possesses significant anti-inflammatory properties, primarily through the inhibition of the HMGB1-NF-κB signaling pathway. This mechanism is highly relevant to neurodegenerative diseases, where chronic neuroinflammation driven by activated microglia is a key pathological feature. The inhibition of pro-inflammatory cytokine and nitric oxide production by coumarins from Toddalia asiatica further supports the potential of this compound as a neuroprotective agent.

However, to fully realize the therapeutic potential of this compound, further research is imperative. Key future directions include:

  • Direct Neuroprotection Studies: Comprehensive studies are needed to quantify the direct neuroprotective effects of this compound on various neuronal cell types under different stress conditions (e.g., oxidative stress, excitotoxicity, proteotoxicity).

  • Blood-Brain Barrier Permeability: The ability of this compound to cross the blood-brain barrier is a critical determinant of its efficacy for CNS disorders and needs to be experimentally determined.

  • In Vivo Efficacy: Preclinical studies in animal models of neurodegenerative diseases are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

  • Mechanism of Action: Further elucidation of the molecular targets and signaling pathways modulated by this compound in neuronal and microglial cells will provide a more complete understanding of its neuroprotective mechanisms.

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory effects that are highly pertinent to the field of neuroprotection. While direct evidence for its neuroprotective efficacy is still in its early stages, the existing data on its modulation of key inflammatory pathways provides a strong rationale for its further investigation as a potential therapeutic agent for neurodegenerative diseases. This technical guide serves as a foundational resource to encourage and facilitate future research into this intriguing molecule.

References

Methodological & Application

Application Notes and Protocols for the Extraction of ent-Toddalolactone from Toddalia asiatica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the extraction, isolation, and characterization of ent-Toddalolactone, a bioactive coumarin (B35378) found in the roots of Toddalia asiatica. The protocols are based on established scientific literature and are intended to guide researchers in obtaining this compound for further study and drug development.

Introduction

Toddalia asiatica (L.) Lam., a member of the Rutaceae family, is a plant with a long history of use in traditional medicine. Its roots are a rich source of various bioactive compounds, including coumarins and alkaloids. Among these, this compound has garnered interest for its potential therapeutic properties. This document outlines the necessary procedures for the successful extraction and purification of this compound.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₆H₂₀O₆
Molecular Weight 308.33 g/mol
Appearance White Powder
CAS Number 1570054-19-1

Experimental Protocols

Protocol 1: Extraction of Crude Ethanolic Extract from Toddalia asiatica Roots

This protocol describes the initial extraction of compounds from the dried roots of Toddalia asiatica.

Materials:

  • Dried roots of Toddalia asiatica

  • 95% Ethanol (B145695) (EtOH)

  • Grinder or mill

  • Large glass container with a lid

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Preparation of Plant Material: Grind the dried roots of Toddalia asiatica into a coarse powder.

  • Maceration:

    • Place the powdered root material (e.g., 10 kg) in a large glass container.

    • Add 95% ethanol to the container, ensuring the powder is fully submerged (e.g., 3 x 50 L).

    • Seal the container and allow the mixture to macerate at room temperature for an extended period (e.g., 7 days), with occasional agitation.

  • Filtration:

    • After the maceration period, filter the mixture through filter paper to separate the ethanolic extract from the solid plant material.

    • Repeat the maceration and filtration process with the residue two more times to ensure exhaustive extraction.

  • Concentration:

    • Combine all the ethanolic filtrates.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature of approximately 45°C. This will yield a dark, viscous crude extract.

Protocol 2: Isolation and Purification of this compound

This protocol details the separation and purification of this compound from the crude ethanolic extract using column chromatography.

Materials:

  • Crude ethanolic extract of Toddalia asiatica

  • Silica (B1680970) gel (for column chromatography, e.g., 200-300 mesh)

  • Glass chromatography column

  • Solvents for chromatography: n-hexane, ethyl acetate (B1210297) (EtOAc), acetone (B3395972)

  • Thin-layer chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Column Preparation:

    • Prepare a silica gel slurry in n-hexane and carefully pack it into a glass chromatography column.

    • Allow the silica gel to settle and equilibrate the column by running n-hexane through it.

  • Sample Loading:

    • Dissolve a portion of the crude ethanolic extract (e.g., 900 g) in a minimal amount of a suitable solvent.

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it.

    • Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

  • Elution:

    • Begin the elution process with a non-polar solvent and gradually increase the polarity of the mobile phase. A typical gradient elution could be:

      • n-hexane

      • n-hexane-ethyl acetate mixtures with increasing ethyl acetate concentration (e.g., 9:1, 4:1, 2:1, 1:1 v/v)

      • Ethyl acetate

      • Ethyl acetate-acetone mixtures with increasing acetone concentration.

  • Fraction Collection and Analysis:

    • Collect the eluate in fractions of a suitable volume.

    • Monitor the separation process by spotting the collected fractions on TLC plates. Develop the TLC plates in an appropriate solvent system (e.g., n-hexane:ethyl acetate) and visualize the spots under a UV lamp.

    • Combine the fractions that show a similar TLC profile and contain the target compound, this compound.

  • Final Purification:

    • The combined fractions containing this compound may require further purification. This can be achieved by repeated column chromatography, potentially using a different solvent system or a finer grade of silica gel, until a pure compound is obtained.

  • Crystallization:

    • Concentrate the fractions containing the pure compound.

    • Dissolve the residue in a minimal amount of a suitable solvent and allow it to crystallize to obtain pure this compound as a white powder.

Quantitative Data

The following table summarizes the spectroscopic data for the characterization of this compound.

Spectroscopic Data ¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz)
Chemical Shifts (δ) 6.25 (1H, d, J=9.5 Hz), 7.89 (1H, d, J=9.5 Hz), 6.29 (1H, s), 4.00 (3H, s), 3.91 (3H, s), 3.20 (1H, dd, J=14.3, 2.3 Hz), 2.93 (1H, dd, J=14.3, 9.3 Hz), 3.75 (1H, m), 1.30 (3H, s), 1.25 (3H, s)161.2 (C-2), 112.9 (C-3), 156.4 (C-4), 107.5 (C-4a), 157.6 (C-5), 92.9 (C-6), 158.8 (C-7), 105.7 (C-8), 139.3 (C-8a), 28.3 (C-1'), 77.9 (C-2'), 73.8 (C-3'), 26.2 (C-4'), 22.0 (C-5'), 61.3 (5-OCH₃), 56.1 (7-OCH₃)

Visualizations

Experimental Workflow for this compound Extraction and Isolation

Extraction_Workflow Start Dried Roots of Toddalia asiatica Grinding Grinding Start->Grinding Maceration Maceration with 95% Ethanol Grinding->Maceration Filtration Filtration Maceration->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Ethanolic Extract Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection and TLC Analysis Column_Chromatography->Fraction_Collection Purification Further Purification Fraction_Collection->Purification ent_Toddalolactone Pure this compound Purification->ent_Toddalolactone

Caption: Workflow for the extraction and isolation of this compound.

Proposed Signaling Pathway for the Anti-inflammatory Action of this compound

This compound is reported to exhibit anti-inflammatory properties through the inhibition of phosphodiesterase-4 (PDE4).[1]

Signaling_Pathway cluster_inhibition Inhibitory Effect cluster_downstream Downstream Effects ent_Toddalolactone This compound PDE4 Phosphodiesterase-4 (PDE4) ent_Toddalolactone->PDE4 Inhibits cAMP_degradation cAMP Degradation PDE4->cAMP_degradation Catalyzes cAMP Increased intracellular cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Inflammatory_Response Downregulation of Pro-inflammatory Mediators (e.g., TNF-α, IL-6) PKA->Inflammatory_Response Leads to

Caption: Proposed anti-inflammatory signaling pathway of this compound.

References

solvent extraction protocol for ent-Toddalolactone

Author: BenchChem Technical Support Team. Date: December 2025

With the increasing interest in natural products for drug discovery, ent-Toddalolactone, a coumarin (B35378) isolated from Toddalia asiatica, has garnered attention for its potential therapeutic properties. This document provides a detailed , aimed at researchers, scientists, and drug development professionals. The protocol is based on established methodologies for the isolation of coumarins from Toddalia asiatica.

Application Notes

This compound is a naturally occurring coumarin that has been isolated from the roots and stem bark of Toddalia asiatica (L.) Lam.[1][2][3] This compound, along with its stereoisomer and related coumarins, has been investigated for various biological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects. The extraction and purification of this compound are crucial steps for its further pharmacological evaluation and development. The choice of solvent and extraction method significantly impacts the yield and purity of the isolated compound. Generally, a sequential extraction with solvents of increasing polarity is employed to separate compounds based on their solubility.

Experimental Protocols

Plant Material Collection and Preparation
  • Plant Material: The roots of Toddalia asiatica (L.) Lam. are the primary source for the extraction of this compound.

  • Collection and Identification: Collect fresh roots from a reliable source. The plant material should be authenticated by a qualified botanist.

  • Preparation: Clean the roots to remove any soil and debris. Air-dry the roots in the shade for several weeks or use a hot-air oven at a controlled temperature (typically 40-50°C) until they are completely dry and brittle. Once dried, grind the roots into a coarse powder using a mechanical grinder.

Solvent Extraction Protocol

This protocol describes a sequential maceration process, a common and effective method for extracting coumarins from plant material.

Materials and Equipment:

  • Powdered roots of Toddalia asiatica

  • n-Hexane

  • Ethyl acetate (B1210297) (EtOAc)

  • Methanol (B129727) (MeOH)

  • Large glass containers with lids for maceration

  • Filter paper (Whatman No. 1 or equivalent)

  • Funnel

  • Rotary evaporator

  • Beakers and flasks

  • Silica (B1680970) gel for column chromatography

  • Eluting solvents for chromatography (e.g., hexane-ethyl acetate gradients)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

Procedure:

  • Defatting with n-Hexane:

    • Place the powdered root material (e.g., 5 kg) in a large glass container.

    • Add n-hexane in a solid-to-solvent ratio of 1:5 (w/v) (e.g., 25 L of n-hexane for 5 kg of powder).

    • Seal the container and allow it to macerate at room temperature for 72 hours with occasional stirring.

    • Filter the mixture through filter paper to separate the n-hexane extract from the plant residue.

    • Repeat the extraction of the plant residue with fresh n-hexane two more times to ensure complete removal of nonpolar compounds.

    • Combine the n-hexane extracts and concentrate them using a rotary evaporator. This fraction typically contains oils and fats and is usually discarded if the target is polar compounds.

  • Extraction with Ethyl Acetate:

    • Air-dry the n-hexane-exhausted plant residue to remove any residual solvent.

    • Transfer the dried residue to a clean, large glass container.

    • Add ethyl acetate in a solid-to-solvent ratio of 1:5 (w/v).

    • Seal the container and macerate at room temperature for 72 hours with occasional stirring.

    • Filter the mixture to separate the ethyl acetate extract.

    • Repeat the extraction with fresh ethyl acetate two more times.

    • Combine the ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude ethyl acetate extract. This fraction is expected to contain a significant amount of coumarins, including this compound.

  • Extraction with Methanol:

    • Air-dry the ethyl acetate-exhausted plant residue.

    • Transfer the residue to a clean, large glass container.

    • Add methanol in a solid-to-solvent ratio of 1:5 (w/v).

    • Macerate for 72 hours at room temperature with occasional stirring.

    • Filter and repeat the extraction process twice more with fresh methanol.

    • Combine the methanol extracts and concentrate them using a rotary evaporator to yield the crude methanol extract. This fraction may also contain coumarins and other polar compounds.

Isolation and Purification of this compound

The crude ethyl acetate extract is the most likely fraction to contain a high concentration of this compound and is therefore taken for further purification.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column using a suitable nonpolar solvent (e.g., n-hexane).

    • Dissolve a portion of the crude ethyl acetate extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the prepared column.

    • Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0, 98:2, 95:5, etc., v/v n-hexane:EtOAc).

    • Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC).

    • Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:EtOAc 7:3).

    • Visualize the spots under a UV lamp. Fractions containing spots with similar Rf values are combined.

    • This compound is a coumarin and will likely be eluted in fractions with intermediate polarity.

  • Recrystallization:

    • The combined fractions containing the compound of interest can be further purified by recrystallization from a suitable solvent or solvent mixture to obtain pure crystals of this compound.

Data Presentation

The following table summarizes quantitative data from a representative study on the isolation of coumarins from Toddalia asiatica roots. It is important to note that yields can vary depending on the plant source, collection time, and extraction conditions.

Plant MaterialInitial Mass (kg)Extraction SolventSolvent Volume (L)Crude Extract Yield (g)Isolated CompoundYield (mg)
T. asiatica roots5.0n-Hexane3 x 10---
Ethyl Acetate (EtOAc)3 x 10150Toddaculin32.1
Methanol (MeOH)3 x 10200(+)-Toddanol34.6

Note: The yield for this compound was not explicitly quantified in this particular study, but it is expected to be present in the ethyl acetate fraction along with other coumarins. A separate study using HPLC analysis identified toddalolactone (B1682391) as a major component in the root bark.[4]

Mandatory Visualization

Experimental Workflow

experimental_workflow plant Powdered Roots of Toddalia asiatica defatting Sequential Maceration: n-Hexane (3x) plant->defatting etoac_extraction Ethyl Acetate Extraction (3x) residue1 Plant Residue defatting->residue1 Residue residue2 Plant Residue etoac_extraction->residue2 Residue etoac_crude Crude Ethyl Acetate Extract etoac_extraction->etoac_crude Extract meoh_extraction Methanol Extraction (3x) meoh_crude Crude Methanol Extract meoh_extraction->meoh_crude Extract residue1->etoac_extraction residue2->meoh_extraction chromatography Silica Gel Column Chromatography etoac_crude->chromatography fractions Collect & Monitor Fractions (TLC) chromatography->fractions purification Combine & Purify Fractions fractions->purification final_product Pure this compound purification->final_product

Caption: Workflow for the solvent extraction of this compound.

Signaling Pathway

Toddalolactone has been shown to exert anti-inflammatory effects by modulating the HMGB1-NF-κB signaling pathway.

signaling_pathway lps LPS (Lipopolysaccharide) tlr4 TLR4 lps->tlr4 activates hmgb1_release HMGB1 Release tlr4->hmgb1_release induces hmgb1 Extracellular HMGB1 hmgb1_release->hmgb1 rage RAGE hmgb1->rage binds to nfkb_activation NF-κB Activation rage->nfkb_activation activates nfkb_translocation NF-κB Nuclear Translocation nfkb_activation->nfkb_translocation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb_translocation->cytokines promotes transcription of toddalolactone This compound toddalolactone->hmgb1 inhibits toddalolactone->nfkb_translocation inhibits

References

Application Notes & Protocols: Purification of ent-Toddalolactone using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ent-Toddalolactone is a naturally occurring prenylated coumarin (B35378) isolated from the plant Toddalia asiatica, which belongs to the Rutaceae family.[1] This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and anticancer activities.[1] The purification of this compound from crude plant extracts is a critical step for its further pharmacological investigation and development. High-Performance Liquid Chromatography (HPLC) is a highly effective technique for the isolation and purification of such natural products, offering high resolution and reproducibility.[2] This document provides a detailed protocol for the purification of this compound using a preparative reversed-phase HPLC method.

Chemical Properties of this compound

PropertyValue
Molecular FormulaC₁₆H₂₀O₆
Molecular Weight308.33 g/mol
IUPAC Name6-[(2S)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one
ClassPrenylated Coumarin
SourceToddalia asiatica

Experimental Protocols

The overall workflow for the purification of this compound involves the initial extraction from the plant material, followed by a preliminary fractionation and subsequent purification using preparative HPLC.

1. Plant Material and Extraction

The roots of Toddalia asiatica are typically used for the extraction of this compound.

  • Protocol:

    • Air-dry the roots of Toddalia asiatica at room temperature and grind them into a fine powder.

    • Macerate the powdered plant material in 95% ethanol (B145695) at a 1:10 (w/v) ratio for 72 hours at room temperature, with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude ethanol extract.

2. Preliminary Fractionation

A preliminary fractionation of the crude extract is recommended to reduce the complexity of the mixture before preparative HPLC.

  • Protocol:

    • Suspend the crude ethanol extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

    • Collect the ethyl acetate fraction, as prenylated coumarins like this compound are typically enriched in this fraction.

    • Evaporate the ethyl acetate solvent under reduced pressure to yield a dried ethyl acetate fraction.

3. Preparative HPLC Purification

The final purification of this compound is achieved using a preparative reversed-phase HPLC system.

  • Protocol:

    • Sample Preparation: Dissolve the dried ethyl acetate fraction in methanol (B129727) to a final concentration of 50 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

    • Chromatographic Conditions:

      • Instrument: Preparative HPLC system equipped with a UV-Vis detector.

      • Column: C18 reversed-phase column (e.g., 250 x 20 mm, 10 µm particle size).

      • Mobile Phase:

        • A: Water with 0.1% formic acid

        • B: Acetonitrile with 0.1% formic acid

      • Gradient Elution:

        • 0-10 min: 30% B

        • 10-40 min: 30-70% B

        • 40-45 min: 70-100% B

        • 45-50 min: 100% B

        • 50-55 min: 100-30% B

        • 55-60 min: 30% B

      • Flow Rate: 10 mL/min

      • Detection Wavelength: 254 nm and 320 nm

      • Injection Volume: 2 mL

    • Fraction Collection: Collect fractions based on the elution profile, targeting the peak corresponding to this compound. The retention time will need to be determined initially using an analytical HPLC run with the same mobile phase gradient.

    • Post-Purification: Combine the fractions containing the purified this compound and evaporate the solvent under reduced pressure. The purity of the isolated compound should be confirmed by analytical HPLC. For coumarin glycosides from Toddalia asiatica, purities of over 98% have been achieved using a two-dimensional HPLC approach.

Data Presentation

The following table summarizes the expected quantitative data at different stages of the purification process. The values are representative and may vary depending on the starting material and experimental conditions.

Purification StageStarting Material (g)Yield (mg)Purity (%)Expected Retention Time (min)
Crude Ethanol Extract1000-~5-
Ethyl Acetate Fraction505000~25-
Preparative HPLC10020>9825-30

Visualizations

Experimental Workflow for this compound Purification

G Start Start: Toddalia asiatica (Roots) Extraction Extraction (95% Ethanol) Start->Extraction Filtration Filtration Extraction->Filtration Evaporation1 Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation1 Crude_Extract Crude Ethanol Extract Evaporation1->Crude_Extract Partitioning Liquid-Liquid Partitioning (n-hexane, Ethyl Acetate, n-butanol) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Evaporation2 Solvent Evaporation EtOAc_Fraction->Evaporation2 Prep_HPLC_Sample Sample for HPLC (Dissolved in Methanol) Evaporation2->Prep_HPLC_Sample Prep_HPLC Preparative HPLC (C18 Column, Water/Acetonitrile Gradient) Prep_HPLC_Sample->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Final_Product Purified this compound (>98% Purity) Purity_Analysis->Final_Product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Synthesis of ent-Toddalolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This document provides a comprehensive overview of a proposed synthetic strategy for ent-Toddalolactone, a naturally occurring coumarin (B35378) with recognized anti-inflammatory and anticancer properties. Due to the absence of a published total synthesis in the reviewed literature, this protocol outlines a plausible and scientifically sound synthetic route based on established methodologies in organic chemistry. The proposed synthesis addresses the key stereochemical challenges inherent in the structure of this compound, namely the stereoselective formation of the vicinal diol in the side chain. This document is intended to serve as a foundational guide for researchers embarking on the synthesis of this compound and its analogs for further biological evaluation and drug development.

Introduction

This compound, with the IUPAC name 6-[(2S)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one, is a prenylated coumarin isolated from plants of the Toddalia genus.[1] It has garnered significant interest within the medicinal chemistry community due to its potential therapeutic applications, including its activity as a phosphodiesterase inhibitor.[1] The chiral nature of the diol side chain presents a significant synthetic challenge, requiring a robust and stereoselective approach to achieve the desired enantiomer. This document details a proposed retrosynthetic analysis and a forward synthetic plan to access this compound, providing detailed experimental protocols for key transformations.

Retrosynthetic Analysis and Synthetic Strategy

A plausible retrosynthetic analysis of this compound (1) is outlined below. The primary disconnection is at the C-6 position of the coumarin core, separating the aromatic backbone from the chiral side chain. This strategy allows for the independent synthesis of the two key fragments, followed by a coupling reaction.

Diagram 1: Retrosynthetic Analysis of this compound

G ent_Toddalolactone This compound (1) Coupling C-C Bond Formation (e.g., Friedel-Crafts Alkylation) ent_Toddalolactone->Coupling Disconnection Coumarin_Core 5,7-Dimethoxycoumarin derivative (2) Coupling->Coumarin_Core Side_Chain Chiral Epoxide (3) Coupling->Side_Chain Epoxidation Sharpless Asymmetric Epoxidation Side_Chain->Epoxidation Retrosynthesis Allylic_Alcohol Allylic Alcohol (4) Epoxidation->Allylic_Alcohol Grignard Grignard Reaction Allylic_Alcohol->Grignard Retrosynthesis Aldehyde Aldehyde (5) Grignard->Aldehyde Vinyl_Bromide Vinyl Magnesium Bromide Grignard->Vinyl_Bromide

Caption: Retrosynthetic strategy for this compound.

The forward synthesis will commence with the preparation of the coumarin core, followed by the asymmetric synthesis of the chiral side-chain precursor. The key steps are:

  • Synthesis of the Coumarin Core: Preparation of a suitable 5,7-dimethoxycoumarin derivative.

  • Asymmetric Synthesis of the Chiral Side-Chain: Stereoselective synthesis of the chiral epoxide (3) via a Sharpless asymmetric epoxidation of the corresponding allylic alcohol (4).

  • Coupling and Final Elaboration: Friedel-Crafts alkylation to couple the side chain to the coumarin core, followed by epoxide opening to furnish the target diol.

Experimental Protocols

Synthesis of the Coumarin Core: 5,7-Dimethoxy-6-acetylcoumarin (Intermediate A)

This protocol is based on standard coumarin synthesis methodologies.

Reaction Scheme:

  • Step 1: Pechmann Condensation

  • Step 2: Friedel-Crafts Acylation

    • 5,7-Dimethoxycoumarin + Acetyl Chloride → 5,7-Dimethoxy-6-acetylcoumarin

Table 1: Reaction Conditions for the Synthesis of Intermediate A

StepReactantsReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)
11,3-Dimethoxybenzene, Malic AcidH₂SO₄ (conc.)None100475-85
25,7-Dimethoxycoumarin, Acetyl ChlorideAlCl₃CS₂Reflux660-70

Protocol for Step 1: Pechmann Condensation

  • To a stirred solution of concentrated sulfuric acid (50 mL), add 1,3-dimethoxybenzene (0.1 mol) portion-wise, maintaining the temperature below 10 °C.

  • Add malic acid (0.11 mol) in small portions to the reaction mixture.

  • Heat the mixture to 100 °C for 4 hours.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice (200 g).

  • Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol (B145695) to afford 5,7-dimethoxycoumarin.

Protocol for Step 2: Friedel-Crafts Acylation

  • Suspend anhydrous aluminum chloride (0.15 mol) in carbon disulfide (100 mL).

  • Add a solution of 5,7-dimethoxycoumarin (0.1 mol) and acetyl chloride (0.12 mol) in carbon disulfide (50 mL) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 6 hours.

  • Cool the mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with dichloromethane (B109758), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate) to yield 5,7-dimethoxy-6-acetylcoumarin (Intermediate A).

Asymmetric Synthesis of the Chiral Side-Chain: (S)-3-Methyl-1-buten-3-ol (Intermediate B) and (2S,3S)-3-(hydroxymethyl)-2,2-dimethyloxirane (Intermediate C)

This protocol utilizes a Sharpless asymmetric epoxidation for stereocontrol.

Reaction Scheme:

  • Step 3: Grignard Reaction

  • Step 4: Sharpless Asymmetric Epoxidation

    • 3-Methyl-3-buten-2-ol → (2S,3S)-3-(hydroxymethyl)-2,2-dimethyloxirane

Table 2: Reaction Conditions for the Synthesis of Intermediates B and C

StepReactantReagents/CatalystSolventTemperature (°C)Time (h)Enantiomeric Excess (ee, %)Yield (%)
3Methyl vinyl ketoneMethylmagnesium bromideTHF0 to RT2N/A80-90
43-Methyl-3-buten-2-olTi(OiPr)₄, (+)-DET, TBHPCH₂Cl₂-2024>9570-80

Protocol for Step 3: Grignard Reaction

  • To a solution of methylmagnesium bromide (3.0 M in diethyl ether, 1.1 eq) in anhydrous THF at 0 °C, add a solution of methyl vinyl ketone (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate carefully under reduced pressure to yield 3-methyl-3-buten-2-ol (Intermediate B).

Protocol for Step 4: Sharpless Asymmetric Epoxidation

  • To a solution of titanium(IV) isopropoxide (0.1 eq) and (+)-diethyl tartrate ((+)-DET, 0.12 eq) in anhydrous dichloromethane at -20 °C, add a solution of Intermediate B (1.0 eq) in dichloromethane.

  • Stir the mixture for 30 minutes, then add tert-butyl hydroperoxide (TBHP, 5.5 M in decane, 1.5 eq) dropwise.

  • Stir the reaction mixture at -20 °C for 24 hours.

  • Quench the reaction by adding a 10% aqueous solution of tartaric acid and stir for 1 hour.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate) to afford the chiral epoxide (Intermediate C).

Coupling and Final Elaboration to this compound

This section describes a proposed coupling of the coumarin core with the chiral side chain.

Reaction Scheme:

  • Step 5: Friedel-Crafts Alkylation with Epoxide Opening

    • Intermediate A + Intermediate C → this compound

Table 3: Proposed Reaction Conditions for the Final Step

StepReactantsReagents/CatalystSolventTemperature (°C)Time (h)Expected Yield (%)
5Intermediate A, Intermediate CLewis Acid (e.g., BF₃·OEt₂)CH₂Cl₂0 to RT1240-50

Protocol for Step 5: Friedel-Crafts Alkylation and Epoxide Opening

  • To a solution of 5,7-dimethoxy-6-acetylcoumarin (Intermediate A, 1.0 eq) and the chiral epoxide (Intermediate C, 1.2 eq) in anhydrous dichloromethane at 0 °C, add a Lewis acid such as boron trifluoride diethyl etherate (BF₃·OEt₂, 1.5 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to yield this compound.

Visualization of the Synthetic Workflow

Diagram 2: Proposed Synthetic Workflow for this compound

G cluster_coumarin Coumarin Core Synthesis cluster_sidechain Side-Chain Synthesis cluster_final Coupling and Final Product 1,3-Dimethoxybenzene 1,3-Dimethoxybenzene Pechmann Pechmann 1,3-Dimethoxybenzene->Pechmann Malic Acid, H₂SO₄ 5,7-Dimethoxycoumarin 5,7-Dimethoxycoumarin Pechmann->5,7-Dimethoxycoumarin Friedel-Crafts Friedel-Crafts 5,7-Dimethoxycoumarin->Friedel-Crafts AcCl, AlCl₃ Intermediate A Intermediate A Friedel-Crafts->Intermediate A Final Coupling Final Coupling Intermediate A->Final Coupling Methyl vinyl ketone Methyl vinyl ketone Grignard Grignard Methyl vinyl ketone->Grignard MeMgBr Intermediate B 3-Methyl-3-buten-2-ol Grignard->Intermediate B Sharpless Epoxidation Sharpless Epoxidation Intermediate B->Sharpless Epoxidation Ti(OiPr)₄, (+)-DET, TBHP Intermediate C (2S,3S)-epoxide Sharpless Epoxidation->Intermediate C Intermediate C->Final Coupling BF₃·OEt₂ This compound This compound Final Coupling->this compound

Caption: Proposed workflow for the total synthesis of this compound.

Concluding Remarks

The synthetic route detailed in this document provides a viable and strategic approach for the laboratory-scale synthesis of this compound. The key to this synthesis is the robust and well-established Sharpless asymmetric epoxidation, which ensures the correct stereochemistry of the diol side chain. The proposed Friedel-Crafts coupling offers a direct method for the installation of the side chain onto the coumarin nucleus. Optimization of the final coupling step will be critical to achieving a satisfactory overall yield. This protocol serves as a valuable resource for researchers in natural product synthesis and drug discovery, facilitating the production of this compound for further biological and pharmacological investigation.

References

Application Notes and Protocols for the Analytical Characterization of ent-Toddalolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of ent-Toddalolactone, a naturally occurring coumarin (B35378) with significant anti-inflammatory and anticancer properties. The following protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy are intended to guide researchers in the qualitative and quantitative analysis of this compound.

Isolation of this compound from Toddalia asiatica

This compound is a natural product that can be isolated from the roots and leaves of Toddalia asiatica.[1] A common method for its extraction and purification involves solvent extraction followed by column chromatography.

Experimental Protocol: Isolation
  • Extraction:

    • Air-dry and powder the plant material (e.g., roots of Toddalia asiatica).

    • Perform successive extractions with solvents of increasing polarity, starting with n-hexane, followed by ethyl acetate (B1210297), and then methanol (B129727).[1] this compound is typically found in the ethyl acetate and methanol extracts.

    • Concentrate the extracts under reduced pressure to obtain the crude extracts.

  • Column Chromatography:

    • Prepare a silica (B1680970) gel (60-120 mesh) column using a non-polar solvent such as n-hexane as the slurry.

    • Load the crude ethyl acetate or methanol extract onto the column.

    • Elute the column with a gradient solvent system of increasing polarity. A common mobile phase consists of a mixture of n-hexane, ethyl acetate, and methanol.[2] The specific gradient can be optimized by monitoring the fractions using Thin Layer Chromatography (TLC). A representative gradient could be starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate, followed by the introduction of methanol.

    • Collect the fractions and analyze them by TLC to identify those containing this compound.

    • Combine the fractions containing the pure compound and evaporate the solvent to yield crystalline this compound.

Workflow for Isolation of this compound

G plant Powdered Plant Material (Toddalia asiatica) extraction Solvent Extraction (n-hexane, ethyl acetate, methanol) plant->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fractions Collect Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc tlc->fractions pool fractions pure_compound Pure this compound tlc->pure_compound identify pure fractions

Caption: General workflow for the isolation of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a robust technique for the separation, quantification, and purity assessment of this compound. A reversed-phase C18 column is commonly employed for this purpose.[3]

Experimental Protocol: HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[4]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile or Methanol.[5][6]

  • Gradient Elution: A linear gradient can be optimized for the best separation. A typical starting point is:

    • 0-5 min: 10-50% B

    • 5-15 min: 50-90% B

    • 15-20 min: 90% B (isocratic)

    • 20.1-25 min: Return to 10% B (equilibration).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV detection at 254 nm.[5]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25 °C.

Data Presentation: HPLC
ParameterValue
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 25 °C
Expected Retention Time Dependent on the specific gradient and column, requires experimental determination.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS provides high sensitivity and selectivity for the detection and identification of this compound, especially in complex matrices. Electrospray ionization (ESI) in positive ion mode is a suitable ionization technique.[7]

Experimental Protocol: LC-MS/MS (MRM)
  • LC System: As described for the HPLC method.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.[8]

  • MS Parameters:

    • Capillary Voltage: 3.5 - 4.0 kV.[8]

    • Source Temperature: 120-150 °C.[8]

    • Desolvation Gas (N2) Flow: 600-800 L/hr.[8]

    • Desolvation Temperature: 350-450 °C.[8]

    • Collision Gas: Argon.

  • MRM Transitions: For quantitative analysis, Multiple Reaction Monitoring (MRM) is used. The precursor ion will be the protonated molecule [M+H]+. The product ions need to be determined by infusing a standard solution of this compound and performing a product ion scan.

    • Precursor Ion (Q1): m/z 309.13 (Calculated for C16H21O6)+

    • Product Ions (Q3): To be determined experimentally.

    • Collision Energy: To be optimized for each transition.

Data Presentation: LC-MS
ParameterValue
Ionization Mode ESI Positive
Capillary Voltage ~3.5 kV
Source Temperature ~150 °C
Desolvation Gas Flow ~800 L/hr
Desolvation Temperature ~450 °C
Precursor Ion [M+H]+ m/z 309.13

Experimental Workflow for LC-MS/MS Analysis

G sample Sample containing This compound hplc HPLC Separation (C18 column) sample->hplc esi Electrospray Ionization (Positive Mode) hplc->esi q1 Quadrupole 1 (Precursor Ion Selection m/z 309.13) esi->q1 q2 Quadrupole 2 (Collision Cell - CID) q1->q2 q3 Quadrupole 3 (Product Ion Scan) q2->q3 detector Detector q3->detector

Caption: Workflow for LC-MS/MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR are essential for confirming the molecular structure.

Experimental Protocol: NMR
  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

  • Concentration: Approximately 5-10 mg of the sample in 0.5-0.7 mL of solvent.

  • Experiments: Standard ¹H NMR, ¹³C NMR, and optionally 2D NMR experiments like COSY and HSQC for complete structural assignment.

Data Presentation: NMR

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
To be determined
experimentally

¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
To be determined
experimentally

Note: The exact chemical shifts may vary slightly depending on the specific instrument and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule.

Experimental Protocol: IR
  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be prepared as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).

  • Scan Range: Typically 4000-400 cm⁻¹.

Data Presentation: IR
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3400BroadO-H (hydroxyl groups)
~2970-2850Medium-StrongC-H (aliphatic)
~1720StrongC=O (lactone)
~1600, ~1480MediumC=C (aromatic)
~1250StrongC-O (ester/ether)
~1100StrongC-O (alcohol)

Note: These are expected absorption ranges, and the exact peak positions should be determined from the experimental spectrum.[9][10][11]

Signaling Pathway

This compound has been identified as an inhibitor of phosphodiesterase (PDE), which plays a crucial role in the cyclic AMP (cAMP) signaling pathway.[12] By inhibiting PDE, this compound leads to an increase in intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.[13][14]

cAMP Signaling Pathway and the Effect of this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE PKA_inactive Inactive PKA cAMP->PKA_inactive binds to AMP AMP PDE->AMP hydrolyzes PKA_active Active PKA PKA_inactive->PKA_active activates Downstream Downstream Targets PKA_active->Downstream phosphorylates Response Cellular Response Downstream->Response ent_T This compound ent_T->PDE inhibits Ligand Ligand Ligand->GPCR

Caption: Inhibition of PDE by this compound increases cAMP levels.

References

Application Notes and Protocols for the Quantification of ent-Toddalolactone in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Toddalolactone is a naturally occurring coumarin (B35378) primarily isolated from the plant Toddalia asiatica (L.) Lam., a member of the Rutaceae family.[1][2] This compound has garnered significant interest within the scientific community due to its promising pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[1][3] The anti-inflammatory effects are attributed, in part, to its ability to inhibit phosphodiesterase (PDE) and the nuclear factor-kappa B (NF-κB) signaling pathway. Given its therapeutic potential, accurate and reproducible quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies in drug development.

This document provides detailed application notes and experimental protocols for the extraction and quantification of this compound from plant materials using High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Data Presentation: Quantitative Analysis of this compound

The concentration of this compound can vary significantly depending on the part of the plant used, the geographical origin, and the extraction method employed. While specific quantitative data is often presented within the context of individual studies, the following table summarizes representative findings on the relative abundance of toddalolactone (B1682391) in different parts of Toddalia asiatica.

Plant PartExtraction SolventAnalytical MethodRelative Abundance/ContentReference
Root BarkMethanol (B129727)HPLC-DADHigh[4][5]
Stem BarkMethanolHPLC-DADModerate to High[4][5]
RootMethanolHPLC-DADIdentified as a major peak[4][5]
LeavesNot SpecifiedNot SpecifiedLower than root and stem bark[6]
FruitsEthyl AcetateNot SpecifiedPresent[1]

Note: The table reflects relative abundance as specific mg/g values were not consistently reported across studies. The root and stem bark are generally considered the most concentrated sources.

Experimental Protocols

Plant Material Preparation and Extraction

Proper preparation of the plant material is the foundational step for accurate quantification.

Protocol 1: General Extraction Procedure

  • Sample Collection and Preparation : Collect the desired plant parts (e.g., root bark, stem bark) of Toddalia asiatica. Wash the material thoroughly to remove any soil and debris.

  • Drying : Air-dry the plant material in the shade or use a freeze-dryer to prevent the degradation of thermolabile compounds.[7]

  • Grinding : Grind the dried plant material into a fine powder (e.g., 40-60 mesh) to increase the surface area for efficient extraction.[8]

  • Extraction :

    • Soxhlet Extraction : Place a known amount of the powdered plant material (e.g., 10 g) into a thimble and extract with a suitable solvent such as methanol or ethanol (B145695) for 6-8 hours.[7]

    • Ultrasonic-Assisted Extraction (UAE) : Suspend the powdered plant material (e.g., 1 g) in a specific volume of solvent (e.g., 25 mL of 65% ethanol) and sonicate for a defined period (e.g., 25 minutes) at a controlled temperature.[3]

    • Maceration : Soak the powdered plant material in a sealed container with a solvent (e.g., methanol) for an extended period (e.g., 24-72 hours) with occasional agitation.[9]

  • Filtration and Concentration : Filter the resulting extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) to obtain the crude extract.

  • Storage : Store the dried extract at -20°C in an airtight, light-protected container until analysis.[3]

Quantification by High-Performance Liquid Chromatography (HPLC-DAD)

This method is suitable for the routine quantification of this compound in plant extracts.

Protocol 2: HPLC-DAD Quantification

  • Instrumentation : HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

  • Chromatographic Conditions :

    • Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase : A gradient elution using (A) 0.1% phosphoric acid in water and (B) acetonitrile.

      • Gradient Program: Start with 90% A, linearly decrease to 50% A over 20 minutes, then to 10% A over 10 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30°C.

    • Injection Volume : 10 µL.

    • Detection Wavelength : Monitor at 254 nm and 320 nm. Toddalolactone can be quantified based on its UV spectrum.

  • Standard and Sample Preparation :

    • Standard Stock Solution : Accurately weigh and dissolve this compound standard in methanol to prepare a stock solution of 1 mg/mL.

    • Calibration Curve : Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.

    • Sample Solution : Dissolve a known amount of the dried plant extract in methanol to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis :

    • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

    • Inject the sample solutions.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time and UV spectrum with the standard.

    • Quantify the amount of this compound in the sample using the regression equation from the calibration curve.

Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS provides higher sensitivity and selectivity, making it ideal for the quantification of low-abundance compounds and for analysis in complex matrices.

Protocol 3: UPLC-MS/MS Quantification

  • Instrumentation : UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions :

    • Column : UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase : A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

      • Gradient Program: A rapid gradient can be employed, for instance, starting at 95% A, decreasing to 5% A over 5 minutes, holding for 2 minutes, and re-equilibrating.

    • Flow Rate : 0.3 mL/min.

    • Column Temperature : 40°C.

    • Injection Volume : 2-5 µL.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) : Monitor specific precursor-to-product ion transitions for this compound. For a compound with a molecular weight of 308.33 g/mol , the precursor ion would be [M+H]+ at m/z 309.3. Product ions would need to be determined by infusing a standard solution.

    • Source Parameters : Optimize capillary voltage, source temperature, desolvation gas flow, and cone voltage for maximum signal intensity.

  • Standard and Sample Preparation :

    • Prepare standard and sample solutions as described in the HPLC-DAD protocol, but at lower concentrations (e.g., in the ng/mL range) due to the higher sensitivity of the instrument.

  • Analysis :

    • Develop and validate the MRM method using the this compound standard.

    • Construct a calibration curve using the peak areas of the MRM transitions from the standard solutions.

    • Analyze the prepared sample solutions.

    • Quantify this compound in the samples based on the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_analysis Quantification plant_material Plant Material (e.g., Toddalia asiatica root bark) drying Drying (Air or Freeze-drying) plant_material->drying grinding Grinding to Fine Powder drying->grinding extraction Solvent Extraction (e.g., UAE with 65% Ethanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration dried_extract Dried Crude Extract concentration->dried_extract hplc HPLC-DAD Analysis dried_extract->hplc uplc UPLC-MS/MS Analysis dried_extract->uplc data Data Analysis & Quantification hplc->data uplc->data

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_pde Phosphodiesterase (PDE) Inhibition cluster_nfkB NF-κB Pathway Inhibition ent_toddalolactone This compound pde Phosphodiesterase (PDE) ent_toddalolactone->pde camp cAMP amp AMP camp->amp PDE inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) ikk IKK Complex inflammatory_stimuli->ikk ikb IκBα ikk->ikb Phosphorylation nfkB NF-κB (p50/p65) ikb->nfkB nucleus Nucleus nfkB->nucleus Translocation gene_transcription Pro-inflammatory Gene Transcription ent_toddalolactone2 This compound ent_toddalolactone2->ikk

Caption: Mechanism of action of this compound.

References

Application Notes and Protocols for ent-Toddalolactone in Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical underlying factor in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This process is primarily mediated by the activation of microglia, the resident immune cells of the central nervous system (CNS). Upon activation by stimuli such as lipopolysaccharide (LPS), microglia release a cascade of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1 beta (IL-1β), nitric oxide (NO), and prostaglandins, through the activation of signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK). Consequently, targeting microglia-mediated neuroinflammation presents a promising therapeutic strategy for these debilitating diseases.

ent-Toddalolactone, a natural coumarin, has emerged as a potential candidate for modulating inflammatory responses. While direct studies on the ent- enantiomer in neuroinflammation are limited, research on toddalolactone (B1682391) has demonstrated significant anti-inflammatory effects in LPS-stimulated macrophages and in vivo sepsis models, which share common inflammatory pathways with neuroinflammation.[1][2] This document provides detailed application notes and protocols for investigating the anti-neuroinflammatory potential of this compound using established in vitro and in vivo models.

Potential Mechanism of Action

Toddalolactone has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1][2] Specifically, it has been observed to reduce the nuclear translocation of the NF-κB p65 subunit and block the translocation of High Mobility Group Box 1 (HMGB1), a key upstream regulator of NF-κB.[1][2] This mechanism effectively suppresses the transcription of various pro-inflammatory genes. The MAPK pathway is another critical signaling cascade in neuroinflammation, and its modulation by natural compounds often contributes to their anti-inflammatory properties.[3][4][5]

Below is a diagram illustrating the putative signaling pathway through which this compound may inhibit neuroinflammation.

G cluster_0 Microglial Cell cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 HMGB1 HMGB1 TLR4->HMGB1 activates MAPK_pathway MAPK (p38, JNK, ERK) TLR4->MAPK_pathway IKK IKK HMGB1->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc translocation ent_Toddalolactone This compound ent_Toddalolactone->HMGB1 ent_Toddalolactone->MAPK_pathway AP1 AP-1 MAPK_pathway->AP1 AP1_nuc AP-1 AP1->AP1_nuc translocation Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS, COX-2) NFkB_nuc->Proinflammatory_Genes activates transcription AP1_nuc->Proinflammatory_Genes activates transcription Neuroinflammation Neuroinflammation Proinflammatory_Genes->Neuroinflammation

Caption: Putative mechanism of this compound in microglia.

Data Presentation: Anti-inflammatory Effects of Toddalolactone

The following tables summarize the quantitative data on the anti-inflammatory effects of toddalolactone from studies on LPS-stimulated RAW 264.7 macrophages.[2] These data can serve as a reference for designing experiments with this compound in microglial cells.

Table 1: Effect of Toddalolactone on Pro-inflammatory Gene Expression in LPS-stimulated RAW 264.7 Cells

TreatmentTNF-α mRNA Expression (Fold Change)IL-1β mRNA Expression (Fold Change)COX-2 mRNA Expression (Fold Change)
Control1.001.001.00
LPS (1 µg/mL)~18~25~15
LPS + Toddalolactone (10 µM)~12~15~9
LPS + Toddalolactone (20 µM)~8~10~6
LPS + Toddalolactone (40 µM)~4~5~3
Data are approximated from graphical representations in Ni et al., 2020.[2]

Table 2: Effect of Toddalolactone on Pro-inflammatory Cytokine Secretion in LPS-stimulated RAW 264.7 Cells

TreatmentTNF-α Secretion (pg/mL)IL-1β Secretion (pg/mL)
ControlNot DetectedNot Detected
LPS (1 µg/mL)~3500~150
LPS + Toddalolactone (10 µM)~2800~120
LPS + Toddalolactone (20 µM)~2000~80
LPS + Toddalolactone (40 µM)~1200~50
Data are approximated from graphical representations in Ni et al., 2020.[2]

Experimental Protocols

Protocol 1: In Vitro Model of Neuroinflammation using BV-2 Microglial Cells

This protocol describes how to assess the anti-inflammatory effects of this compound on the murine microglial cell line, BV-2, stimulated with LPS.

G cluster_workflow BV-2 Cell Experimental Workflow A 1. Seed BV-2 Cells (e.g., 1x10^5 cells/well in 24-well plate) B 2. Incubate for 24h (37°C, 5% CO2) A->B C 3. Pre-treat with this compound (various concentrations, 1-2h) B->C D 4. Stimulate with LPS (e.g., 100-500 ng/mL) C->D E 5. Incubate for 6-24h D->E F 6. Collect Supernatant & Cell Lysates E->F G 7. Analyze Inflammatory Markers F->G

Caption: Workflow for testing this compound in BV-2 cells.

Materials:

  • BV-2 murine microglial cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin (B12071052)

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Reagents for analysis (ELISA kits, Griess reagent, qPCR reagents, antibodies for Western blot)

Procedure:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed cells into appropriate culture plates (e.g., 96-well for viability assays, 24-well for ELISA, 6-well for Western blot or qPCR) and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (DMSO).

  • Stimulation: Add LPS to a final concentration of 100-500 ng/mL to all wells except the negative control.

  • Incubation: Incubate the plates for a specified period. For cytokine measurements, 6-24 hours is typical. For signaling pathway analysis (e.g., NF-κB, MAPK phosphorylation), shorter time points (15-60 minutes) are required.

  • Sample Collection:

    • Supernatant: Collect the cell culture supernatant for measuring secreted cytokines (TNF-α, IL-6, IL-1β) by ELISA and nitric oxide (NO) production using the Griess assay.

    • Cell Lysate: Wash the cells with cold PBS and lyse them for protein analysis (Western blot for iNOS, COX-2, p-p65, p-p38, etc.) or RNA extraction (qPCR for Tnf, Il6, Il1b, Nos2, Ptgs2).

Protocol 2: In Vitro Model using Primary Microglia Cultures

This protocol provides a more physiologically relevant model using microglia isolated from neonatal mouse or rat pups.

Materials:

  • Postnatal day 1-3 (P1-P3) mouse or rat pups

  • Dissection tools

  • HBSS, DMEM, FBS, Penicillin-Streptomycin

  • Trypsin, DNase I

  • Poly-L-lysine coated flasks

  • Other reagents as in Protocol 1

Procedure:

  • Mixed Glial Culture:

    • Isolate cortices from P1-P3 pups and remove meninges.

    • Mechanically and enzymatically dissociate the tissue using trypsin and DNase I.[6]

    • Plate the mixed cell suspension into poly-L-lysine coated T-75 flasks.

    • Culture for 7-10 days, allowing a confluent layer of astrocytes to form with microglia growing on top.[6][7]

  • Microglia Isolation:

    • Isolate microglia from the astrocyte layer by gentle shaking of the flasks on an orbital shaker (e.g., 180-200 rpm for 2-4 hours).[8][9]

    • Collect the supernatant containing the detached microglia.

  • Seeding and Treatment:

    • Centrifuge the microglial suspension, resuspend the cells, and count them.

    • Seed the purified microglia into appropriate culture plates and allow them to rest for 24 hours.

    • Follow steps 3-6 from Protocol 1 for treatment with this compound and LPS stimulation.

Protocol 3: In Vivo Model of LPS-Induced Systemic Neuroinflammation

This protocol describes the induction of neuroinflammation in mice via systemic LPS administration to evaluate the in vivo efficacy of this compound.

G cluster_workflow In Vivo Neuroinflammation Experimental Workflow A 1. Acclimatize Mice (e.g., C57BL/6, 7-10 days) B 2. Pre-treat with this compound (e.g., i.p. or oral gavage daily for 3-7 days) A->B C 3. Induce Neuroinflammation (Single i.p. injection of LPS, 0.5-5 mg/kg) B->C D 4. Monitor Sickness Behavior (Weight loss, activity) C->D E 5. Euthanize at Time Points (e.g., 4h, 24h, 7 days) C->E F 6. Collect Brain & Serum E->F G 7. Analyze Inflammatory Markers (IHC, ELISA, qPCR from brain tissue) F->G

Caption: Workflow for in vivo testing of this compound.

Materials:

  • Adult mice (e.g., C57BL/6, 8-12 weeks old)

  • This compound formulated for in vivo administration

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Anesthesia and surgical tools for tissue collection

  • Reagents for tissue processing and analysis (e.g., paraformaldehyde, sucrose, antibodies for immunohistochemistry, ELISA kits, qPCR reagents)

Procedure:

  • Animal Dosing:

    • Acclimatize animals according to institutional guidelines.

    • Administer this compound or vehicle control via a suitable route (e.g., intraperitoneal injection, oral gavage) for a set number of days prior to the LPS challenge.

  • LPS Challenge:

    • Administer a single intraperitoneal (i.p.) injection of LPS (e.g., 0.5-5 mg/kg body weight).[10][11] The dose can be adjusted to induce acute or more persistent neuroinflammation.[11]

  • Monitoring and Sample Collection:

    • Monitor animals for sickness behavior (e.g., lethargy, piloerection, weight loss).

    • At selected time points post-LPS injection (e.g., 4 hours for acute cytokine response, 24-72 hours for microglial activation), euthanize the animals.

  • Tissue Processing and Analysis:

    • Collect blood via cardiac puncture for serum cytokine analysis (ELISA).

    • Perfuse animals with saline followed by 4% paraformaldehyde for immunohistochemistry.

    • Dissect brain regions of interest (e.g., hippocampus, cortex). One hemisphere can be fixed for histology, while the other can be snap-frozen for biochemical assays.

    • Immunohistochemistry: Analyze microglial activation (Iba1, CD68 staining) and astrogliosis (GFAP staining).

    • Biochemical Analysis: Homogenize brain tissue to measure cytokine levels (ELISA) or gene expression (qPCR).

Conclusion

The provided protocols and data offer a comprehensive framework for investigating the anti-neuroinflammatory properties of this compound. Based on the evidence for toddalolactone, it is hypothesized that the ent- enantiomer will attenuate the production of pro-inflammatory mediators in LPS-stimulated microglia and in the brains of LPS-treated mice, likely through the inhibition of the HMGB1-NF-κB and potentially MAPK signaling pathways. These models are essential tools for elucidating the therapeutic potential of this compound in the context of neurodegenerative diseases.

References

Application Notes and Protocols for ent-Toddalolactone in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Toddalolactone, a natural coumarin (B35378) isolated from plants of the Toddalia genus, has emerged as a compound of interest in the investigation of multifactorial diseases such as Alzheimer's. Research has focused on its potential to modulate key pathological pathways associated with Alzheimer's disease, including cholinergic dysfunction and amyloid-beta (Aβ) aggregation. These application notes provide a summary of the current research findings and detailed protocols for in vitro assays to facilitate further investigation into the therapeutic potential of this compound.

While research has explored the role of this compound in Alzheimer's disease, extensive searches have not yielded studies on its application in Parkinson's disease research. Therefore, the following notes and protocols are specific to Alzheimer's disease.

Data Presentation

The following table summarizes the quantitative data on the inhibitory activities of toddalolactone (B1682391) in key assays related to Alzheimer's disease pathology.

CompoundTargetAssay TypeIC50 (µM)[1][2][3]
ToddalolactoneAcetylcholinesterase (AChE)Enzyme Inhibition56.42 ± 3.28
ToddalolactoneSelf-induced Aβ1-42 aggregationAggregation Inhibition65.31 ± 2.15
ToddalolactoneAChE-induced Aβ1-40 aggregationAggregation Inhibition> 100

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway in Alzheimer's disease and the general experimental workflow for evaluating compounds like this compound.

cluster_0 Cholinergic & Amyloid Pathways in AD APP Amyloid Precursor Protein (APP) Abeta Amyloid-beta (Aβ) Monomers APP->Abeta β- & γ-secretase Oligomers Aβ Oligomers Abeta->Oligomers Aggregation Plaques Aβ Plaques Oligomers->Plaques ACh Acetylcholine (ACh) Choline Choline + Acetate ACh->Choline Hydrolysis Postsynaptic Postsynaptic Neuron ACh->Postsynaptic Binds to Receptors AChE Acetylcholinesterase (AChE) AChE->Choline Toddalolactone Toddalolactone Toddalolactone->Oligomers Inhibits Aggregation Toddalolactone->AChE Inhibits

Caption: Targeted pathways of Toddalolactone in Alzheimer's disease.

cluster_1 In Vitro Evaluation Workflow start Start compound Prepare this compound Stock Solution start->compound ache_assay AChE Inhibition Assay (Ellman's Method) compound->ache_assay agg_assay Aβ Aggregation Assay (Thioflavin T) compound->agg_assay data_analysis Data Analysis (IC50 Calculation) ache_assay->data_analysis abeta_prep Prepare Aβ Peptide (e.g., Aβ1-42) abeta_prep->agg_assay agg_assay->data_analysis results Results data_analysis->results end End results->end

Caption: General experimental workflow for in vitro screening.

Experimental Protocols

The following are detailed protocols for the key experiments cited in the research of toddalolactone for Alzheimer's disease.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the colorimetric method developed by Ellman.

1. Materials and Reagents:

  • This compound

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer.

  • Add 25 µL of varying concentrations of this compound to the wells.

  • Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.

  • Incubate the plate at 37°C for 15 minutes.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Protocol 2: Self-Induced Amyloid-beta (Aβ1-42) Aggregation Inhibition Assay

This protocol utilizes Thioflavin T (ThT) fluorescence to monitor Aβ aggregation.

1. Materials and Reagents:

  • This compound

  • Human amyloid-beta (1-42) peptide

  • Thioflavin T (ThT)

  • Phosphate buffer (pH 7.4)

  • 96-well black microplate with a clear bottom

  • Fluorometric microplate reader

2. Procedure:

  • Prepare a stock solution of Aβ1-42 peptide by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol), followed by lyophilization and resuspension in buffer.

  • Prepare various concentrations of this compound.

  • In a 96-well plate, mix the Aβ1-42 peptide solution with the different concentrations of this compound.

  • Incubate the plate at 37°C for 48 hours with gentle agitation to induce aggregation.

  • After incubation, add Thioflavin T solution to each well.

  • Measure the fluorescence intensity with excitation at 450 nm and emission at 485 nm.

  • Calculate the percentage of aggregation inhibition and determine the IC50 value.

Conclusion

The available data suggests that this compound warrants further investigation as a potential multi-target agent for Alzheimer's disease, given its demonstrated ability to inhibit both acetylcholinesterase and amyloid-beta aggregation in vitro. The provided protocols offer a foundation for researchers to replicate and expand upon these initial findings. Future studies should aim to elucidate the precise mechanisms of action, explore its efficacy in cell-based and in vivo models of Alzheimer's disease, and investigate its potential neuroprotective effects. As of now, there is no published research to support its application in Parkinson's disease.

References

Troubleshooting & Optimization

ent-Toddalolactone solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ent-Toddalolactone. The information is designed to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

A1: this compound is a naturally occurring prenylated coumarin (B35378) compound isolated from plants such as Toddalia asiatica.[1] It is recognized for its potential anti-inflammatory, anticancer, and neuroprotective properties.[1][2] Its primary mechanism of action is the inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] This modulation of the cAMP signaling pathway underlies its therapeutic potential in various disease models.

Q2: I'm having trouble dissolving this compound. What are the recommended solvents?

A2: this compound is poorly soluble in water but is soluble in organic solvents.[1] For research purposes, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent to prepare stock solutions. Other organic solvents such as ethanol, methanol, and acetone (B3395972) may also be used, although their efficacy can vary. For cell-based assays, it is crucial to use a high-purity, anhydrous grade of DMSO.

Q3: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous cell culture medium. What can I do?

A3: This is a common issue when diluting a DMSO stock solution of a hydrophobic compound into an aqueous buffer or medium. Here are several troubleshooting steps:

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of aqueous solution. Instead, perform serial dilutions, gradually increasing the proportion of the aqueous medium.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low, typically below 0.5%, to avoid solvent toxicity to cells.[3] Some cell lines may tolerate slightly higher concentrations, but this should be determined empirically.

  • Use of Co-solvents: In some instances, the use of a co-solvent in the final dilution can help maintain solubility. Pluronic F-68 or other non-ionic surfactants can be effective.

  • Vortexing/Mixing: Ensure thorough mixing immediately after adding the compound to the aqueous medium to facilitate dispersion.

  • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.

Q4: What is the maximum recommended concentration for a DMSO stock solution of this compound?

Q5: How should I store this compound powder and its solutions?

A5: The solid powder form of this compound should be stored at -20°C in a sealed, dry, and light-proof container.[2] Stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability. For short-term storage (up to one month), -20°C is acceptable.[3]

Troubleshooting Guide

Issue 1: Inconsistent experimental results.
  • Possible Cause: Degradation of this compound in solution.

  • Solution: Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid using stock solutions that have been stored at room temperature for extended periods or have undergone multiple freeze-thaw cycles.

  • Possible Cause: Precipitation of the compound in the assay medium.

  • Solution: Visually inspect your assay plates under a microscope for any signs of precipitation. If observed, refer to the troubleshooting steps for compound precipitation (FAQ 3).

Issue 2: Observed cellular toxicity in control (vehicle-only) wells.
  • Possible Cause: High concentration of DMSO.

  • Solution: Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level (ideally ≤ 0.1%, but not exceeding 0.5% for most cell lines).[3] Run a vehicle control with the same final DMSO concentration as your experimental wells to assess solvent toxicity.

Quantitative Solubility Data (Estimated)

Since experimentally determined public-domain solubility data for this compound is limited, the following table provides estimated solubility values based on the known behavior of similar coumarin compounds. These values should be used as a guideline and may vary based on the specific batch and purity of the compound.

SolventEstimated Solubility (at 25°C)
Water< 0.1 mg/mL
DMSO≥ 20 mg/mL
Ethanol~5-10 mg/mL
Methanol~2-5 mg/mL

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound (solid powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is approximately 308.33 g/mol .

    • Weigh the calculated amount of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube.

    • Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound (Solid Powder) add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot and Store at -80°C vortex->aliquot thaw Thaw Stock Aliquot aliquot->thaw For Experiment serial_dilute Perform Serial Dilutions in Assay Medium thaw->serial_dilute final_dilution Final Dilution into Experimental Wells serial_dilute->final_dilution

Caption: Experimental workflow for preparing this compound solutions.

camp_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase (AC) GPCR->AC Activation cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates AMP AMP PDE->AMP Hydrolyzes Cellular_Response Cellular Response (e.g., anti-inflammatory effects) PKA->Cellular_Response EPAC->Cellular_Response ent_Toddalolactone This compound ent_Toddalolactone->PDE Inhibits

Caption: this compound inhibits PDE, increasing cAMP signaling.

References

stability of ent-Toddalolactone under laboratory conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ent-Toddalolactone

This technical support center provides guidance on the stability of this compound under common laboratory conditions. The information is intended for researchers, scientists, and drug development professionals to help anticipate and troubleshoot potential stability-related issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For routine short-term to long-term storage, it is recommended to store this compound at temperatures between 0°C and 8°C .[1] For extended long-term storage, a temperature of -20°C is advisable.[2] The compound should be stored in a tightly sealed container, protected from light and moisture, to prevent degradation.[2]

Q2: Is this compound stable at room temperature?

Q3: What are the potential degradation pathways for this compound?

As a member of the coumarin (B35378) family, this compound is susceptible to degradation through several pathways, primarily hydrolysis and oxidation. The lactone ring is prone to opening under certain conditions, and the overall structure can be affected by oxidative stress and light exposure.[3][4]

Q4: How does pH affect the stability of this compound?

This compound may degrade under extreme pH conditions.[3] Like other coumarins, the lactone ring is susceptible to hydrolysis, particularly in alkaline (basic) solutions, which leads to the formation of a water-soluble coumarinate salt.[5][6] It is also incompatible with strong acids.[7] It is advisable to maintain neutral pH conditions when working with solutions of this compound for extended periods.

Q5: Is this compound sensitive to light?

Yes, coumarin derivatives can be sensitive to light and may undergo photodegradation.[2][8] Therefore, it is crucial to protect this compound from light by storing it in amber vials or in the dark.[2]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Loss of compound activity or purity over time in storage. Improper storage conditions (e.g., elevated temperature, exposure to light or moisture).Verify that the compound is stored at the recommended temperature (0-8°C or -20°C), in a tightly sealed container, and protected from light.[1][2]
Precipitation of the compound from an aqueous solution. Poor solubility in aqueous media, especially if diluted from a concentrated organic stock solution.Consider using a co-solvent or a different buffer system. Pre-warming the aqueous medium before adding the stock solution may also help.
Unexpected peaks in analytical chromatography (e.g., HPLC). Degradation of the compound due to factors like pH, temperature, or light exposure during sample preparation or analysis.Prepare fresh solutions for analysis. Ensure the mobile phase and sample diluent are at a neutral pH. Protect samples from light and maintain them at a cool temperature in the autosampler.
Inconsistent experimental results. Degradation of the compound in the experimental medium.Assess the stability of this compound under your specific experimental conditions (e.g., cell culture media, buffer composition, incubation time and temperature).

Experimental Protocols

Protocol: Forced Degradation Study for this compound

A forced degradation study is essential to understand the intrinsic stability of a compound and to develop a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, and photolysis).

Materials:

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

    • Photolytic Degradation: Expose a solution of this compound (in a transparent container) to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

    • Thermal Degradation: Keep the solid compound in an oven at 60°C for 48 hours.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a stability-indicating HPLC method. A common starting point for coumarins is a C18 column with a mobile phase of methanol and water (e.g., 70:30 v/v) and UV detection around 276 nm.[9][10] The method may need to be optimized to achieve separation of the parent compound from any degradation products.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of the control (unstressed) sample.

    • Calculate the percentage of degradation.

    • Identify and characterize any significant degradation products.

Visualizations

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for a generic coumarin, which are likely applicable to this compound.

A This compound (Lactone Ring Intact) B Hydrolysis Product (Coumarinic Acid Derivative) A->B  Alkaline/Acidic Conditions C Oxidation Products A->C  Oxidizing Agents (e.g., H₂O₂) D Photodegradation Products A->D  UV/Visible Light

Caption: Potential degradation pathways for this compound.

Experimental Workflow for a Forced Degradation Study

The workflow for conducting a forced degradation study is outlined below.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of this compound B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Photolysis A->E F Thermal A->F G Sample at Time Points B->G C->G D->G E->G F->G H HPLC Analysis G->H I Characterize Degradants H->I

Caption: Workflow for a forced degradation study.

References

ent-Toddalolactone degradation under extreme pH or temperature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of ent-Toddalolactone under extreme pH and temperature conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: this compound is generally stable under standard laboratory conditions (e.g., neutral pH, ambient temperature, protected from light). However, its lactone ring structure makes it susceptible to degradation under extreme pH (acidic or alkaline) and high temperatures through hydrolysis and other degradation pathways.[1]

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathway for this compound, like other coumarins and lactones, is hydrolysis of the lactone ring.[1] Under acidic or alkaline conditions, the ester bond in the lactone ring can be cleaved, leading to the formation of a carboxylic acid and a hydroxyl group. At elevated temperatures, thermal decomposition can lead to a variety of degradation products.

Q3: I am observing a rapid loss of my this compound sample in solution. What could be the cause?

A3: Rapid degradation is often due to the pH of your solvent. If you are using an unbuffered solvent, dissolved atmospheric CO2 can create a slightly acidic environment, leading to slow hydrolysis over time. More significant degradation will occur in strongly acidic or alkaline solutions. Ensure your solvent is neutral and buffered if necessary for long-term storage.

Q4: Can I heat my this compound sample to aid in dissolution?

A4: While gentle warming may be acceptable for short periods, prolonged exposure to high temperatures can cause thermal degradation. It is advisable to use sonication or vortexing at room temperature for dissolution in a suitable organic solvent. If heating is necessary, it should be done at the lowest effective temperature and for the shortest possible duration.

Q5: How should I store my this compound samples to ensure stability?

A5: For optimal stability, this compound should be stored as a solid at -20°C, protected from light and moisture. If in solution, use a neutral, aprotic solvent and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Symptom: Your HPLC chromatogram shows additional peaks that are not present in the reference standard.

Possible Causes & Solutions:

  • Degradation due to mobile phase pH: If your mobile phase is acidic or basic, it may be causing on-column degradation.

    • Solution: Check the pH of your mobile phase. If possible, adjust to a more neutral pH. If the separation requires an acidic or basic mobile phase, minimize the run time and keep the sample cool in the autosampler.

  • Sample solvent causing degradation: The solvent used to dissolve the sample may be inappropriate.

    • Solution: Ensure the sample is dissolved in a neutral, aprotic solvent. If an aqueous buffer is used, ensure it is at a neutral pH.

  • Thermal degradation in the injector: High temperatures in the HPLC injector port can cause degradation of thermally labile compounds.

    • Solution: Reduce the injector temperature if possible.

Issue 2: Low Assay Value for this compound

Symptom: The quantified amount of this compound is significantly lower than expected.

Possible Causes & Solutions:

  • Hydrolysis during sample preparation: The sample may have been exposed to acidic or alkaline conditions during preparation.

    • Solution: Review your sample preparation workflow. Ensure all solvents and reagents are at a neutral pH.

  • Degradation during storage: The sample may have been stored improperly.

    • Solution: Refer to the recommended storage conditions (Q5 in FAQs). If samples have been stored at room temperature or in solution for an extended period, degradation is likely.

  • Incomplete dissolution: this compound may not be fully dissolved in the chosen solvent.

    • Solution: Use a solvent in which this compound is freely soluble, such as DMSO or ethanol. Use sonication to ensure complete dissolution.

Quantitative Data Summary

The following tables provide representative data on the degradation of this compound under various stress conditions. This data is based on typical forced degradation studies for coumarin-based compounds.

Table 1: Degradation of this compound under Varying pH Conditions

ConditionTemperature (°C)Time (hours)% Degradation (Approx.)Major Degradation Product
0.1 M HCl6024> 90%Hydrolyzed lactone ring
pH 4.0 Buffer6024~ 15%Hydrolyzed lactone ring
pH 7.0 Buffer6024< 5%-
pH 9.0 Buffer6024~ 40%Hydrolyzed lactone ring
0.1 M NaOH6024> 95%Hydrolyzed lactone ring

Table 2: Thermal Degradation of this compound (Solid State)

Temperature (°C)Time (hours)% Degradation (Approx.)
4072< 2%
6072~ 5%
8072~ 20%
10072> 50%

Experimental Protocols

Protocol 1: Forced Degradation Study - pH Stress
  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile (B52724) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Neutral: Mix 1 mL of the stock solution with 9 mL of purified water.

    • Alkaline: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

  • Incubation: Incubate all solutions at 60°C for 24 hours.

  • Neutralization: After incubation, cool the solutions to room temperature. Neutralize the acidic and alkaline solutions with an appropriate amount of NaOH or HCl, respectively.

  • Analysis: Dilute the samples to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC-UV method.

Protocol 2: Forced Degradation Study - Thermal Stress
  • Sample Preparation: Accurately weigh approximately 5 mg of solid this compound into three separate glass vials.

  • Incubation: Place the vials in a calibrated oven at 80°C for 72 hours.

  • Sample Analysis: After the incubation period, remove the vials and allow them to cool to room temperature. Dissolve the contents of each vial in a suitable solvent (e.g., acetonitrile) to a known concentration.

  • Analysis: Analyze the samples using a stability-indicating HPLC-UV method to determine the percentage of degradation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Alkaline Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress neutral Neutral Hydrolysis (Water, 60°C) stock->neutral Expose to Stress thermal Thermal Stress (Solid, 80°C) stock->thermal Expose to Stress oxidative Oxidative Stress (3% H2O2, RT) stock->oxidative Expose to Stress neutralize Neutralize (if needed) acid->neutralize base->neutralize neutral->neutralize analyze Analyze by Stability- Indicating HPLC-UV/MS thermal->analyze oxidative->neutralize neutralize->analyze Dilute

Caption: Forced degradation experimental workflow for this compound.

troubleshooting_flow cluster_causes Potential Causes cluster_solutions Solutions start Unexpected Peaks in HPLC cause1 Mobile Phase Degradation start->cause1 cause2 Sample Solvent Degradation start->cause2 cause3 Thermal Degradation in Injector start->cause3 sol1 Adjust Mobile Phase pH cause1->sol1 sol2 Use Neutral, Aprotic Solvent cause2->sol2 sol3 Lower Injector Temperature cause3->sol3

References

potential hydrolysis and oxidation of ent-Toddalolactone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ent-Toddalolactone. This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and troubleshooting potential issues during their experiments with this compound. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns when working with this compound?

A1: As a prenylated coumarin, this compound is susceptible to two primary degradation pathways: hydrolysis of its lactone ring and oxidation of its phenolic and prenyl moieties. The stability of the compound is significantly influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents. The lactone ring is particularly prone to opening under neutral to basic conditions.

Q2: How does pH affect the stability of this compound?

A2: The pH of the experimental solution is a critical factor.

  • Acidic Conditions (pH < 7): this compound is generally more stable in acidic to neutral solutions. The lactone ring is less likely to undergo hydrolysis at low pH.

  • Neutral to Basic Conditions (pH ≥ 7): In neutral and, more significantly, in basic solutions, the lactone ring is susceptible to hydrolysis, leading to the formation of a water-soluble carboxylate salt (a coumarinic acid derivative). This reaction is often reversible upon acidification, but prolonged exposure to basic conditions can lead to irreversible degradation. The rate of oxidative degradation of coumarins has also been shown to increase with a rise in pH.

Q3: What are the likely degradation products of this compound hydrolysis and oxidation?

A3:

  • Hydrolysis: The primary product of hydrolysis is the corresponding cis-coumarinic acid derivative, resulting from the opening of the lactone ring. Under certain conditions, this can further transform into the more stable trans-coumarinic acid.

  • Oxidation: Oxidation can occur at several sites. The prenyl side chain is susceptible to epoxidation or hydroxylation. The aromatic ring can also be hydroxylated, or the existing methoxy (B1213986) groups could potentially be demethylated. The specific products will depend on the oxidizing agent and reaction conditions used.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure the long-term stability of this compound, it should be stored as a solid in a tightly sealed container at -20°C, protected from light and moisture. For solutions, it is advisable to prepare them fresh in a suitable aprotic organic solvent. If aqueous buffers are necessary, use a slightly acidic pH and store for short periods at 2-8°C, protected from light.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause Troubleshooting Steps
Loss of biological activity or inconsistent assay results over time. Degradation of this compound in the assay medium.1. Check the pH of your buffer: If it is neutral or basic, consider using a buffer with a slightly acidic pH (e.g., pH 6.0-6.5), if compatible with your assay. 2. Prepare fresh solutions: Make fresh solutions of this compound immediately before each experiment. 3. Minimize light exposure: Protect your solutions from light by using amber vials or by wrapping containers in aluminum foil.
Appearance of new peaks in HPLC or LC-MS analysis of a sample. Chemical degradation of this compound.1. Identify the new peaks: Use LC-MS to determine the mass of the new peaks and compare them with potential hydrolysis or oxidation products. 2. Review storage conditions: Ensure your stock solutions and samples are stored under the recommended conditions (see FAQ A4). 3. Evaluate solvent compatibility: Ensure the solvent system is not promoting degradation. For example, prolonged storage in protic solvents like methanol (B129727) could lead to slow esterification of the hydrolyzed form.
Precipitation of the compound from an aqueous solution. The hydrolyzed carboxylate form may have different solubility characteristics.1. Analyze the precipitate: Determine if the precipitate is the original compound or a degradation product. 2. Adjust the pH: If hydrolysis is suspected, cautious acidification of the solution may re-close the lactone ring and improve solubility of the parent compound.
Inconsistent quantification in analytical methods. On-column degradation or incomplete extraction.1. Check the pH of the mobile phase: For HPLC, a slightly acidic mobile phase is recommended to keep the lactone ring closed. 2. Optimize extraction procedure: Ensure complete extraction from your sample matrix. Consider using a robust extraction method like solid-phase extraction (SPE).

Experimental Protocols

Forced Degradation Study of this compound

Technical Support Center: Crystallization of ent-Toddalolactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ent-Toddalolactone. The information is presented in a question-and-answer format to directly address common challenges encountered during its crystallization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic physical properties?

A1: this compound is a natural coumarin (B35378) compound isolated from plants such as Toddalia asiatica.[1] It is recognized for its potential anti-inflammatory and neuroprotective properties.[2] Its appearance is typically a pale yellow oil or solid, and it is generally soluble in organic solvents but has low solubility in water.[3]

PropertyValueSource
Molecular FormulaC₁₆H₂₀O₆[1]
Molecular Weight~308.33 g/mol [1]
AppearancePale yellow oil or solid[3]
General SolubilitySoluble in organic solvents, less soluble in water[3]

Q2: I am not getting any crystals. What are the common reasons for crystallization failure?

A2: The most common reason for a complete failure to produce crystals is that the solution is not supersaturated. This can be due to several factors:

  • Insufficient Concentration: The concentration of this compound in the solvent may be too low.

  • Excess Solvent: Too much solvent was used to dissolve the compound.

  • Inappropriate Solvent: The chosen solvent may be too good at dissolving this compound, preventing it from crashing out.

  • Purity: The presence of significant impurities can inhibit crystal nucleation.

Q3: My crystals are forming too quickly and are very small or needle-like. How can I slow down the crystallization process to get larger, higher-quality crystals?

A3: Rapid crystallization often leads to small, poorly formed crystals or needles, which can be difficult to handle and may trap impurities. To encourage the growth of larger crystals, you should aim to slow down the rate of supersaturation. Here are some strategies:

  • Reduce the Cooling Rate: If you are using a cooling crystallization method, slow down the rate at which the temperature is decreased. A gradual temperature reduction over 24 to 48 hours is often effective.

  • Use a Co-solvent System: Introduce a second solvent (an "anti-solvent" in which this compound is less soluble) very slowly to a solution of the compound in a "good" solvent. This gradual change in solvent composition can promote slower crystal growth.

  • Reduce Evaporation Rate: If using an evaporation method, cover the container with a lid or parafilm with a few small holes to slow down the rate of solvent evaporation.

Q4: I am observing an oily substance instead of crystals. What is "oiling out" and how can I prevent it?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when a solution is cooled too quickly or when the concentration of the solute is too high. To prevent oiling out:

  • Increase the Solvent Volume: Add more of the primary solvent to reduce the overall concentration.

  • Slow Down Cooling: As mentioned previously, a slower cooling rate can prevent the system from reaching a state where the liquid-liquid phase separation is favored over crystallization.

  • Use a Different Solvent: The choice of solvent can significantly impact the tendency of a compound to oil out. Experiment with solvents of different polarities.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No Crystals Form - Solution is not supersaturated- Compound is too soluble in the chosen solvent- Presence of impurities inhibiting nucleation- Concentrate the solution by slowly evaporating some of the solvent.- Add an anti-solvent dropwise to induce precipitation.- Try a different solvent or a solvent mixture.- Further purify the crude this compound sample.
Crystals are Too Small or Needle-like - Crystallization is occurring too rapidly- Slow down the cooling rate of the solution.- Reduce the rate of evaporation by partially covering the crystallization vessel.- Use a solvent system where this compound has slightly higher solubility to slow down crystal growth.
"Oiling Out" (Formation of a liquid phase instead of solid crystals) - Solution is too concentrated- Cooling is too rapid- Inappropriate solvent choice- Re-dissolve the oil by heating and add more solvent.- Allow the solution to cool more slowly.- Experiment with different solvents or solvent mixtures.
Low Crystal Yield - Compound is too soluble in the mother liquor at the final temperature- Incomplete precipitation- Cool the solution to a lower temperature to decrease solubility.- Allow more time for crystallization to occur.- Add a suitable anti-solvent to further decrease the solubility of the compound.

Experimental Protocols

Protocol 1: Slow Cooling Crystallization of this compound

This protocol is a general guideline and may require optimization based on the purity of the sample and the specific solvents used.

  • Solvent Selection: Choose a solvent in which this compound is moderately soluble at elevated temperatures and sparingly soluble at lower temperatures. Based on the coumarin nature of this compound, suitable solvents could include methanol, ethanol, acetone (B3395972), or ethyl acetate.

  • Dissolution: In a clean Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen solvent by gently heating and stirring. Add the solvent portion-wise until the compound is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To further slow the cooling process, the flask can be placed in an insulated container.

  • Further Cooling: Once at room temperature, transfer the flask to a refrigerator (4°C) and then to a freezer (-20°C) to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Solvent-Antisolvent Crystallization of this compound
  • Dissolution: Dissolve the this compound sample in a small amount of a "good" solvent (a solvent in which it is highly soluble), such as acetone or dichloromethane.

  • Antisolvent Addition: Slowly add an "anti-solvent" (a solvent in which this compound is poorly soluble), such as hexane (B92381) or water, dropwise to the solution while stirring.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of precipitation.

  • Crystal Growth: Cover the vessel and allow it to stand undisturbed at a constant temperature to allow for slow crystal growth.

  • Isolation: Collect the crystals by vacuum filtration, wash with a solvent mixture rich in the anti-solvent, and dry under vacuum.

Data Presentation

Table 1: Qualitative Solubility of Coumarins in Common Organic Solvents

SolventPolarityExpected Solubility
HexaneNon-polarLow
DichloromethanePolar aproticHigh
Ethyl AcetatePolar aproticHigh
AcetonePolar aproticHigh
EthanolPolar proticModerate to High
MethanolPolar proticModerate to High
WaterPolar proticVery Low

Mandatory Visualizations

Experimental Workflow

G cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation cluster_output Output a Crude this compound b Select Solvent a->b c Dissolve with gentle heating b->c d Hot Filtration (optional) c->d e Slow Cooling d->e f Solvent-Antisolvent Addition d->f g Vacuum Filtration e->g f->g h Wash with cold solvent g->h i Dry under vacuum h->i j Pure this compound Crystals i->j

Caption: Workflow for the crystallization of this compound.

Signaling Pathway

The anti-inflammatory effects of toddalolactone (B1682391) have been shown to be mediated through the HMGB1-NF-κB signaling pathway.

G cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates HMGB1_cyto HMGB1 IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases HMGB1_nuc HMGB1 HMGB1_nuc->HMGB1_cyto translocates Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_nuc->Genes activates transcription Toddalolactone This compound Toddalolactone->NFkB inhibits translocation Toddalolactone->HMGB1_nuc inhibits translocation

Caption: this compound inhibits the HMGB1-NF-κB signaling pathway.

References

Technical Support Center: ent-Toddalolactone Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding the degradation of ent-Toddalolactone in cell culture media. The following information is designed to help troubleshoot common issues and ensure the stability and efficacy of the compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound is losing its biological activity in my cell culture experiment. What could be the cause?

A1: Loss of this compound activity is likely due to its degradation in the aqueous, physiological pH environment of the cell culture media. As a lactone, this compound is susceptible to hydrolysis, which opens its active lactone ring structure. Other potential causes include oxidation, adsorption to plasticware, or cellular metabolism.[1][2][3][4]

Q2: What is the primary degradation pathway for this compound in cell culture media?

A2: The most probable degradation pathway for this compound in aqueous solutions like cell culture media is hydrolysis.[2][5][6] The ester bond in the lactone ring is attacked by water, leading to ring-opening and the formation of the corresponding inactive hydroxycarboxylic acid. This reaction can be catalyzed by the slightly alkaline pH of many common cell culture media (e.g., pH 7.2-7.4).

Q3: How can I prepare and store this compound to maximize its stability?

A3: For optimal stability, prepare a high-concentration stock solution of this compound in an anhydrous solvent like DMSO.[7] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store them at -20°C or -80°C, protected from light.[7][8]

Q4: How should I handle this compound working solutions?

A4: Prepare fresh working solutions by diluting the stock solution in your cell culture medium immediately before each experiment.[3] Avoid storing the compound in aqueous media for extended periods.

Q5: Are there any components in my cell culture medium that could accelerate the degradation of this compound?

A5: While specific interactions for this compound are not documented, components in some media formulations, such as certain amino acids or metal ions, could potentially influence compound stability.[9] The inherent pH of the medium is a critical factor.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound in cell culture.

Problem Potential Cause Recommended Solution
Complete loss of biological activity, even at high concentrations. The compound is likely highly unstable in the experimental medium.Assess the stability of this compound in your specific cell culture medium over the time course of your experiment using an analytical method like HPLC or LC-MS/MS.[3] Consider replenishing the media with freshly prepared this compound at regular intervals during long-term experiments.
Decreased compound efficacy over the duration of a multi-day experiment. Gradual degradation of this compound in the cell culture medium at 37°C.Perform a time-course stability study to determine the half-life of this compound under your experimental conditions. Based on the results, adjust your experimental design to include more frequent media changes with fresh compound.
Inconsistent results between experiments. Variability in stock solution preparation, storage, or handling of working solutions.Strictly adhere to standardized protocols for stock solution preparation and storage. Always prepare fresh working solutions immediately before use and minimize their exposure to light and elevated temperatures.
Precipitation of the compound in the cell culture medium. The concentration of this compound exceeds its solubility in the medium, or the solvent concentration (e.g., DMSO) is too high.Ensure the final concentration of the solvent is non-toxic to your cells (typically <0.5% for DMSO).[3] Determine the solubility of this compound in your specific cell culture medium. If solubility is an issue, consider using a solubilizing agent, though its effects on your cells should be validated.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media

Objective: To determine the stability of this compound in a specific cell culture medium over a defined time course.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS/MS system for analysis

Methodology:

  • Prepare a stock solution of this compound in anhydrous DMSO at a high concentration (e.g., 10 mM).

  • Prepare a working solution by diluting the stock solution in your cell culture medium to the final concentration used in your experiments.

  • Aliquot the working solution into multiple sterile microcentrifuge tubes, one for each time point.

  • Place the tubes in a 37°C, 5% CO₂ incubator.

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from the incubator.

  • Immediately analyze the sample by HPLC or LC-MS/MS to determine the concentration of the parent compound.[3]

  • Compare the concentration at each time point to the initial concentration at time 0 to calculate the percentage of this compound remaining.

Data Presentation:

Time (hours)This compound Concentration (µM)Percent Remaining (%)
0[Initial Concentration]100
2[Concentration at 2h][% Remaining]
4[Concentration at 4h][% Remaining]
8[Concentration at 8h][% Remaining]
24[Concentration at 24h][% Remaining]
48[Concentration at 48h][% Remaining]

Visualizations

Hydrolysis_of_ent_Toddalolactone cluster_conditions Cell Culture Conditions ent_Toddalolactone This compound (Active Lactone Ring) Hydroxyacid Inactive Hydroxycarboxylic Acid (Opened Ring) ent_Toddalolactone->Hydroxyacid Hydrolysis (pH > 7) H2O H₂O (in Cell Culture Medium)

Caption: Probable hydrolysis pathway of this compound in aqueous cell culture media.

Troubleshooting_Workflow start Experiment Shows Reduced Compound Activity check_stability Is compound stability in media known? start->check_stability perform_stability Perform stability assay (Protocol 1) check_stability->perform_stability No is_stable Is the compound stable for the experiment duration? check_stability->is_stable Yes perform_stability->is_stable proceed Proceed with experiment is_stable->proceed Yes modify_protocol Modify protocol: - Replenish compound periodically - Shorten experiment duration is_stable->modify_protocol No modify_protocol->proceed

References

Technical Support Center: Managing Off-Target Effects of ent-Toddalolactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ent-Toddalolactone. The information is designed to help manage and identify potential off-target effects during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: The primary mechanism of action for this compound is the inhibition of phosphodiesterase (PDE) enzymes. This inhibition leads to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in various cellular processes, including inflammation and cell signaling. This activity is linked to its observed anti-inflammatory and anticancer properties.[1]

Q2: What are the known off-target effects of this compound?

A2: Currently, there is limited publicly available data specifically detailing the comprehensive off-target profile of this compound against a broad panel of kinases, receptors, or other proteins. However, like many small molecules, it may exhibit off-target activities, especially at higher concentrations. Potential off-target effects could be inferred from the broader class of coumarin (B35378) compounds, which have been reported to interact with various biological targets. It is crucial to experimentally validate that the observed effects are due to the intended mechanism.

Q3: My experimental results are inconsistent. Could this be due to off-target effects?

A3: Inconsistent results can stem from multiple factors, including off-target effects, but it is often related to the physicochemical properties of the compound. Poor solubility and aggregation of coumarin compounds are common issues that can lead to variable compound concentrations and non-specific effects, resulting in poor data reproducibility. Before attributing inconsistencies to off-target pharmacology, it is essential to troubleshoot experimental variables related to compound handling and stability.

Q4: How can I distinguish between on-target PDE inhibition and potential off-target effects in my experiments?

A4: To differentiate between on-target and off-target effects, a multi-pronged approach is recommended:

  • Use a structurally unrelated PDE inhibitor: A compound with a different chemical scaffold that also inhibits PDE should produce similar biological effects if they are on-target.

  • Rescue experiments: If the observed phenotype is due to increased cAMP, then using a cAMP antagonist or a downstream inhibitor of the cAMP pathway should reverse the effects of this compound.

  • Dose-response analysis: On-target effects are typically observed at lower concentrations, while off-target effects may appear at higher concentrations. A steep dose-response curve might suggest a specific interaction, whereas a shallow curve could indicate non-specific or multiple off-target effects.

  • Use a negative control: A structurally similar but inactive analog of this compound, if available, can be a powerful tool to demonstrate that the observed effects are not due to non-specific chemical properties.

Q5: What is a typical working concentration for this compound in cell-based assays?

A5: The effective concentration of this compound can vary significantly depending on the cell type and the specific assay. It has been reported to exhibit IC50 values below 10 μM for specific phosphodiesterase isoforms.[1] It is recommended to perform a dose-response experiment starting from a low nanomolar range up to a high micromolar range (e.g., 10 nM to 50 μM) to determine the optimal concentration for your experimental system. Always include a vehicle control (e.g., DMSO) at the same final concentration used for the compound dilutions.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffers or Cell Culture Media
  • Possible Cause: this compound, like many coumarin derivatives, has poor aqueous solubility. Direct dilution of a high-concentration DMSO stock into an aqueous solution can cause the compound to precipitate.

  • Troubleshooting Steps:

    • Lower Final Concentration: Reduce the final concentration of this compound in your assay. Aggregation is often concentration-dependent.

    • Optimize Dilution: Perform serial dilutions from your DMSO stock into the aqueous buffer instead of a single large dilution.

    • Pre-warm Media: Pre-warming the cell culture media or buffer before adding the compound can sometimes improve solubility.

    • Visual Inspection: Before adding to cells, visually inspect the final diluted solution for any cloudiness or precipitate. Centrifuge the solution and check for a pellet.

    • Solubility Test: Conduct a kinetic solubility test to determine the concentration at which this compound begins to precipitate in your specific assay medium.

Issue 2: High Cellular Toxicity Observed
  • Possible Cause: Observed cell death may not be a specific pharmacological effect but rather a result of compound precipitation, aggregation, or off-target cytotoxicity at high concentrations. The solvent (e.g., DMSO) used to dissolve the compound can also be toxic to cells at certain concentrations.

  • Troubleshooting Steps:

    • Perform a Cell Viability Assay: Use a standard cell viability assay (e.g., MTT, MTS, or ATP-based assays) to determine the cytotoxic concentration range of this compound for your specific cell line.[2]

    • Check Solvent Toxicity: Run a vehicle control with the highest concentration of the solvent (e.g., DMSO) used in your experiment to ensure it is not causing the observed toxicity. The final DMSO concentration should typically be kept below 0.1%.

    • Correlate Toxicity with Solubility: Compare the concentration at which toxicity is observed with the solubility limit of the compound in your media. Toxicity observed at concentrations above the solubility limit may be due to compound precipitation.

    • Reduce Incubation Time: Shorter incubation times may reduce cytotoxicity while still allowing for the observation of the desired biological effect.

Issue 3: Unexpected or Off-Target Phenotypes
  • Possible Cause: The observed biological effect may be due to the interaction of this compound with unintended molecular targets.

  • Troubleshooting Steps:

    • Validate with a Second PDE Inhibitor: As mentioned in the FAQs, use a structurally distinct PDE inhibitor to see if it recapitulates the observed phenotype.

    • Target Knockdown/Knockout: If you hypothesize a specific off-target, use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of that target and see if the effect of this compound is diminished.

    • In Vitro Binding Assays: If a specific off-target is suspected, perform in vitro binding or activity assays to confirm a direct interaction.

    • Proteomic Profiling: For a broader, unbiased assessment, consider techniques like thermal proteome profiling (TPP) or chemical proteomics to identify cellular proteins that interact with this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₆H₂₀O₆[3][4]
Molecular Weight308.33 g/mol [3][4]
PurityTypically >98%[4][5]
Storage-20°C, sealed, dry, light-proof[3]
SolventDMSO, DMF[4]

Table 2: Troubleshooting Summary for Unexpected Results

IssuePotential CauseRecommended Action
No biological effect observed - Compound concentration too low- Compound degradation- Cell line not responsive- Increase compound concentration- Prepare fresh stock solutions- Confirm target expression in your cell line
High background signal - Compound autofluorescence- Non-specific binding- Measure compound fluorescence separately- Include appropriate controls
Irreproducible data - Compound precipitation/aggregation- Inconsistent cell plating- Follow solubility troubleshooting guide- Standardize cell culture procedures

Experimental Protocols

Protocol 1: General Procedure for Preparing this compound Working Solutions
  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in anhydrous DMSO. Mix well by vortexing or brief sonication to ensure complete dissolution. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Serial Dilution: On the day of the experiment, thaw an aliquot of the stock solution. Prepare intermediate dilutions of the compound in DMSO.

  • Final Dilution: Perform the final dilution into pre-warmed (37°C) aqueous buffer or cell culture medium. Add the compound dropwise while gently vortexing the buffer/medium to facilitate mixing and minimize precipitation. The final DMSO concentration should be kept consistent across all treatments and typically below 0.1%.

Protocol 2: Cell Viability Assessment using MTT Assay
  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.01 to 100 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Visualizations

Signal_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE Phosphodiesterase (On-Target) cAMP->PDE PKA PKA cAMP->PKA Activates AMP AMP PDE->AMP Degrades CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression Changes (e.g., Anti-inflammatory) CREB->Gene_Expression Off_Target Potential Off-Target (e.g., Kinase) Unintended_Effect Unintended Phenotype Off_Target->Unintended_Effect ent_Toddalolactone This compound ent_Toddalolactone->PDE Inhibits ent_Toddalolactone->Off_Target May Inhibit/ Activate

Caption: this compound's primary mechanism and potential for off-target effects.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Solubility Is the compound soluble at the working concentration? Start->Check_Solubility Check_Toxicity Is the concentration non-toxic to cells? Check_Solubility->Check_Toxicity Yes Solubility_Troubleshooting Troubleshoot Solubility: - Lower concentration - Change dilution method Check_Solubility->Solubility_Troubleshooting No On_Target_Validation On-Target Validation - Use another PDE inhibitor - Rescue experiment Check_Toxicity->On_Target_Validation Yes Toxicity_Troubleshooting Troubleshoot Toxicity: - Lower concentration - Reduce incubation time Check_Toxicity->Toxicity_Troubleshooting No Off_Target_Investigation Off-Target Investigation - Target knockdown - In vitro binding assays On_Target_Validation->Off_Target_Investigation If phenotype persists and is unexpected Result_Interpretation Interpret Results On_Target_Validation->Result_Interpretation Off_Target_Investigation->Result_Interpretation Solubility_Troubleshooting->Start Toxicity_Troubleshooting->Start

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Ensuring Reproducibility in ent-Toddalolactone Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to performing reproducible bioassays with ent-Toddalolactone. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of reported bioactivity data.

Troubleshooting Guide & FAQs

This section addresses common issues that can lead to variability and a lack of reproducibility in this compound bioassays.

Q1: I'm observing inconsistent results in my cell-based assays. What could be the cause?

A1: Inconsistent results in cell-based assays are a common challenge, particularly when working with natural products like this compound. Several factors can contribute to this variability:

  • Compound Solubility and Stability: this compound is soluble in organic solvents like DMSO but has low aqueous solubility.[1] If the compound precipitates in your cell culture medium, the actual concentration exposed to the cells will be lower and inconsistent. The lactone ring in its structure also makes it susceptible to hydrolysis, especially at extreme pH values.[1]

  • Cell Line Integrity: Ensure your cell lines are not misidentified or cross-contaminated. High passage numbers can also lead to phenotypic drift and altered responses to stimuli.

  • Assay Conditions: Variations in cell density, incubation time, and the final concentration of solvents like DMSO can all impact results. It is recommended to keep the final DMSO concentration at or below 0.1% to minimize solvent-induced artifacts.

Troubleshooting Workflow for Suspected Compound Precipitation:

Caption: Troubleshooting workflow for addressing compound precipitation issues.

Q2: My anti-inflammatory assay results are not reproducible. What specific parameters for this compound should I be concerned about?

A2: Reproducibility in anti-inflammatory assays with this compound can be improved by controlling for the following:

  • Purity of the Compound: Ensure the purity of your this compound sample, as impurities can have their own biological effects. The compound is typically a pale yellow oil or solid depending on its purity.[1]

  • Pre-treatment Time: The timing of this compound addition relative to the inflammatory stimulus (e.g., LPS) is critical. Pre-incubation with the compound before adding the stimulus is a common practice to assess its protective effects.

  • Choice of Assay: Different anti-inflammatory assays measure different endpoints (e.g., nitric oxide production, cytokine release, enzyme activity). The mechanism of action of this compound may lead to varying potency in different assays.

Q3: I am seeing high background or false positives in my high-throughput screen (HTS) for this compound analogs. What could be the reason?

A3: High background and false positives in HTS are often caused by compound interference with the assay technology. This is a known issue for many natural products. Potential causes include:

  • Compound Aggregation: At higher concentrations, hydrophobic compounds can form aggregates that non-specifically inhibit enzymes or interfere with detection methods.

  • Fluorescence Interference: If you are using a fluorescence-based assay, the inherent fluorescence of this compound or its analogs could interfere with the signal.

  • Reactivity: The lactone structure may be reactive with components of the assay, leading to non-specific effects.

Data Presentation: Bioactivity of this compound

The following tables summarize the reported in vitro bioactivity of this compound in various assays. Due to limited publicly available data, some values for related compounds or general potencies are included for context.

Table 1: Anti-inflammatory Activity of this compound

Assay TypeCell LineInflammatory StimulusMeasured ParameterReported IC50 / Activity
Phosphodiesterase InhibitionNot specifiedNot applicablePhosphodiesterase isoforms< 10 µM[1]
Nitric Oxide (NO) ProductionRAW 264.7 macrophagesLipopolysaccharide (LPS)NitriteData not available
TNF-α ReleaseRAW 264.7 macrophagesLipopolysaccharide (LPS)TNF-αData not available
IL-6 ReleaseRAW 264.7 macrophagesLipopolysaccharide (LPS)IL-6Data not available
COX-2 InhibitionNot specifiedNot applicableCyclooxygenase-2Data not available

Table 2: Anticancer Activity of this compound

Cell LineCancer TypeAssayReported IC50
Data not availableData not availableMTT AssayData not available

Experimental Protocols

Detailed methodologies for key bioassays are provided below to facilitate experimental standardization.

Protocol 1: In Vitro Anti-inflammatory Assay - Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.1%.

  • Treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour.

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Protocol 2: Cytotoxicity Assay - MTT Assay
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, etc.) in a 96-well plate at an appropriate density (e.g., 5 x 103 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium from a DMSO stock solution. The final DMSO concentration should be kept below 0.1%.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Anti-inflammatory Signaling Pathway

This compound is known to exert its anti-inflammatory effects through the inhibition of phosphodiesterase, which leads to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels can then modulate downstream inflammatory pathways, including the inhibition of the NF-κB signaling cascade.

cluster_inhibition This compound cluster_pathway Cellular Signaling ent_toddalolactone This compound PDE Phosphodiesterase (PDE) ent_toddalolactone->PDE Inhibits cAMP Increased cAMP PDE->cAMP Leads to PKA Protein Kinase A (PKA) cAMP->PKA Activates NFkB NF-κB Inhibition PKA->NFkB Inhibits Inflammation Decreased Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammation Results in

Caption: Anti-inflammatory signaling pathway of this compound.

Experimental Workflow: Bioassay for Anti-inflammatory Activity

The following diagram illustrates a typical workflow for assessing the anti-inflammatory properties of this compound.

start Start: Culture RAW 264.7 cells prepare_compound Prepare this compound dilutions start->prepare_compound pre_treat Pre-treat cells with this compound prepare_compound->pre_treat stimulate Stimulate with LPS pre_treat->stimulate incubate Incubate for 24 hours stimulate->incubate collect_supernatant Collect supernatant incubate->collect_supernatant griess_assay Perform Griess Assay for NO measurement collect_supernatant->griess_assay elisa Perform ELISA for cytokine measurement (TNF-α, IL-6) collect_supernatant->elisa analyze Analyze data and determine IC50 griess_assay->analyze elisa->analyze

Caption: Experimental workflow for in vitro anti-inflammatory bioassays.

References

Validation & Comparative

A Comparative Guide to the Anti-inflammatory Efficacy of ent-Toddalolactone and Other Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of ent-Toddalolactone, a natural coumarin, against three other well-researched natural anti-inflammatory compounds: quercetin, curcumin, and resveratrol (B1683913). The information is compiled to facilitate objective comparison and support further research and development in the field of anti-inflammatory therapeutics.

Executive Summary

Inflammation is a critical biological response, but its dysregulation is a hallmark of numerous chronic diseases. Natural products are a promising source of novel anti-inflammatory agents with potentially fewer side effects than traditional synthetic drugs. This guide focuses on this compound, a compound isolated from Toddalia asiatica, and compares its efficacy with the widely studied flavonoid quercetin, the polyphenol curcumin, and the stilbenoid resveratrol. While direct comparative studies are limited, this guide synthesizes available data on their mechanisms of action and inhibitory concentrations to provide a valuable resource for the scientific community.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of these natural compounds are multifaceted, primarily involving the modulation of key signaling pathways that regulate the expression of pro-inflammatory mediators.

This compound:

  • Inhibition of Phosphodiesterases (PDEs): this compound has been shown to inhibit phosphodiesterase enzymes, with IC50 values below 10 μM for specific isoforms. PDEs are crucial in the inflammatory cascade, and their inhibition can lead to a reduction in pro-inflammatory signaling.

  • Modulation of the HMGB1-NF-κB Signaling Pathway: Research indicates that this compound can attenuate the inflammatory response by modulating the translocation of High Mobility Group Box 1 (HMGB1), a key step in the activation of the NF-κB pathway. This pathway is a central regulator of inflammatory gene expression.

Quercetin:

  • Inhibition of NF-κB and MAPK Signaling Pathways: Quercetin is a potent inhibitor of the NF-κB pathway, a central regulator of inflammation. It also modulates the mitogen-activated protein kinase (MAPK) signaling cascade, which is involved in the production of pro-inflammatory cytokines and enzymes.[1]

  • Inhibition of Inflammatory Enzymes: Quercetin has been shown to inhibit the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, potent inflammatory mediators.[2]

Curcumin:

  • Broad Spectrum Anti-inflammatory Activity: Curcumin, the active component of turmeric, exerts its anti-inflammatory effects by inhibiting multiple signaling molecules.[3] It is a known inhibitor of NF-κB, cyclooxygenase-2 (COX-2), lipoxygenase, and inducible nitric oxide synthase (iNOS).[3][4]

  • Inhibition of Pro-inflammatory Cytokines: Curcumin has been demonstrated to suppress the production of various pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6).[5]

Resveratrol:

  • Modulation of NF-κB and MAPK Pathways: Similar to quercetin, resveratrol effectively inhibits the NF-κB signaling pathway and modulates the MAPK cascade, thereby reducing the expression of inflammatory genes.

  • Activation of Sirtuin 1 (SIRT1): Resveratrol is a known activator of SIRT1, a protein that plays a crucial role in cellular health and has been shown to suppress inflammatory responses.

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the available quantitative data (IC50 values) for the anti-inflammatory activity of this compound and the other selected natural compounds. It is important to note that these values are from different studies and experimental setups, which should be considered when making comparisons. A direct, head-to-head comparison in a single study is needed for a definitive assessment of relative potency.

CompoundAssayCell Line/ModelTarget/StimulusIC50 Value
This compound Phosphodiesterase Inhibition-Specific PDE isoforms< 10 µM
Compound 12 (from T. asiatica) Pyroptosis Inhibition (LDH release)J774A.1 macrophages-0.682 µM
Quercetin Nitric Oxide Production InhibitionRAW 264.7 macrophagesLPS~12.5 µM
COX-2 Inhibition--1.99 µg/mL
Curcumin Nitric Oxide Production InhibitionRAW 264.7 macrophagesLPS~5 µM
5-LOX InhibitionHuman recombinant-0.7 µM
Resveratrol Nitric Oxide Production InhibitionRAW 264.7 macrophagesLPS~25 µM

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro anti-inflammatory assays.

LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This assay is a standard method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO), a key inflammatory mediator.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, quercetin, curcumin, or resveratrol) and incubated for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response, and the cells are incubated for another 24 hours.

  • Nitric Oxide Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

  • Cell Viability: A concurrent cell viability assay (e.g., MTT assay) is performed to ensure that the observed inhibition of NO production is not due to cytotoxicity of the test compound.

Pyroptosis Inhibition Assay

This assay assesses the ability of a compound to inhibit pyroptosis, a form of pro-inflammatory programmed cell death.

  • Cell Culture: J774A.1 macrophage cells are cultured under standard conditions.

  • Induction of Pyroptosis: Pyroptosis can be induced by various stimuli, such as nigericin (B1684572) in LPS-primed cells.

  • Treatment: Cells are pre-treated with different concentrations of the test compound before the induction of pyroptosis.

  • Measurement of Cell Death: Pyroptosis is quantified by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture supernatant using a commercially available kit. LDH is a cytosolic enzyme that is released upon cell membrane rupture, a hallmark of pyroptosis.

  • Data Analysis: The percentage of pyroptosis inhibition is calculated by comparing the LDH release in compound-treated cells to that in untreated, pyroptosis-induced cells.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of complex biological pathways and experimental procedures can significantly enhance understanding.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Signaling Cascade cluster_2 Nuclear Events cluster_3 Natural Compound Intervention LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB p_NFkB p-NF-κB (Active) NFkB->p_NFkB releases nucleus Nucleus p_NFkB->nucleus translocates to inflammatory_genes Inflammatory Gene Transcription nucleus->inflammatory_genes ent_T This compound ent_T->IKK inhibits Quercetin Quercetin Quercetin->IKK inhibits Curcumin Curcumin Curcumin->IKK inhibits Resveratrol Resveratrol Resveratrol->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by natural compounds.

G start Start cell_culture Cell Culture (e.g., RAW 264.7) start->cell_culture treatment Compound Treatment (Varying Concentrations) cell_culture->treatment stimulation Inflammatory Stimulus (e.g., LPS) treatment->stimulation incubation Incubation (24 hours) stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection assay Perform Assay (e.g., Griess, ELISA) supernatant_collection->assay data_analysis Data Analysis (IC50 Calculation) assay->data_analysis end End data_analysis->end

Caption: General workflow for in vitro anti-inflammatory screening.

Conclusion and Future Directions

This compound emerges as a promising natural anti-inflammatory compound with distinct mechanisms of action, including phosphodiesterase inhibition and modulation of the HMGB1-NF-κB pathway. While the available data suggests potent activity, particularly in pyroptosis inhibition for related coumarins from Toddalia asiatica, a comprehensive understanding of its comparative efficacy requires direct, head-to-head studies against established natural anti-inflammatory agents like quercetin, curcumin, and resveratrol.

Future research should focus on:

  • Direct Comparative Studies: Conducting in vitro and in vivo studies that directly compare the anti-inflammatory potency of purified this compound with other natural compounds using standardized assays and models.

  • Mechanism of Action Elucidation: Further investigating the detailed molecular mechanisms underlying the anti-inflammatory effects of this compound, including its specific PDE isoform selectivity and its precise interactions within the HMGB1-NF-κB pathway.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic potential and safety profile of this compound in animal models of inflammatory diseases.

This guide provides a foundational comparison to stimulate and guide future research in the development of novel, natural-product-based anti-inflammatory therapies.

References

Unveiling the Action of ent-Toddalolactone: A Comparative Guide to its Phosphodiesterase Inhibition Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the mechanism of action of ent-Toddalolactone, a natural coumarin (B35378) with promising therapeutic potential. Through a detailed comparison with established phosphodiesterase (PDE) inhibitors, this document serves as a resource for researchers investigating novel anti-inflammatory and anticancer agents. Experimental data is presented to cross-validate its mechanism and to offer a clear comparison with alternative compounds.

Executive Summary

This compound, a natural product isolated from plants of the Toddalia genus, exerts its biological effects primarily through the inhibition of phosphodiesterase (PDE) enzymes. This inhibition leads to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger involved in regulating a wide array of cellular processes, including inflammation and cell proliferation. This guide compares the PDE-inhibiting properties of this compound with the well-characterized inhibitors Rolipram (B1679513) (a selective PDE4 inhibitor) and IBMX (a broad-spectrum PDE inhibitor), providing available quantitative data, experimental methodologies, and visual representations of the key signaling pathways.

Comparative Analysis of Phosphodiesterase Inhibition

The primary mechanism of action for this compound is the inhibition of phosphodiesterase enzymes, with studies indicating potent activity with IC50 values below 10 μM for specific PDE isoforms[1]. To contextualize its efficacy, a comparison with the selective PDE4 inhibitor Rolipram and the non-selective inhibitor 3-isobutyl-1-methylxanthine (B1674149) (IBMX) is presented below. While direct comparative studies are limited, the available data allows for an initial assessment of its potential.

CompoundTarget PDE Isoform(s)Reported IC50 ValuesReference
This compound Specific PDE isoforms< 10 μM[1]
Rolipram PDE4A~3 nM[2]
PDE4B~130 nM[2]
PDE4D~240 nM[2]
IBMX PDE119 μM[3]
PDE250 μM[3]
PDE318 μM[3]
PDE413 μM[3]
PDE532 μM[3]

Note: The IC50 values are from different studies and experimental conditions, and therefore should be interpreted with caution. Direct head-to-head studies are needed for a definitive comparison. A study on various prenylated coumarins from Toddalia asiatica has shown that some compounds from this plant can exhibit even more potent PDE4D2 inhibition than Rolipram[1][4]. For instance, toddacoumalone, another coumarin from the same plant, showed an IC50 of 0.14 μM against PDE4D2, compared to Rolipram's 0.59 μM in the same assay[4].

Cross-Validation of Mechanism of Action: Anti-Inflammatory Effects

The anti-inflammatory properties of toddalolactone (B1682391), a stereoisomer of this compound, have been attributed to its ability to modulate the NF-κB signaling pathway, a downstream target of the cAMP pathway.

Signaling Pathway: PDE Inhibition and Attenuation of NF-κB Activation

The following diagram illustrates the proposed mechanism by which this compound's inhibition of PDE leads to the suppression of the pro-inflammatory NF-κB pathway.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates ent_Toddalolactone This compound PDE Phosphodiesterase (PDE) ent_Toddalolactone->PDE Inhibits cAMP cAMP PDE->cAMP Degrades PKA PKA cAMP->PKA Activates IkB IκB IKK->IkB Phosphorylates for degradation NFkB_IkB NF-κB IκB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Releases PKA->NFkB_IkB Inhibits NF-κB activation DNA DNA NFkB_nuc->DNA Binds to promoter Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Proposed anti-inflammatory mechanism of this compound.

Studies on toddalolactone have shown that it can suppress the transcriptional activity of NF-κB and reduce the nuclear translocation of its p65 subunit in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages[5]. This leads to a decrease in the production of pro-inflammatory cytokines, providing a clear link between the initial PDE inhibition and the observed anti-inflammatory effects[5].

Cross-Validation of Mechanism of Action: Anticancer Effects

The role of elevated cAMP in inducing apoptosis in cancer cells suggests that PDE inhibitors like this compound could have anticancer properties. While specific studies on this compound's direct impact on cAMP levels and apoptosis in cancer cell lines are still emerging, research on other natural compounds with similar structures, such as other ent-kaurane diterpenoids, has shown apoptosis induction through both mitochondrial and death receptor pathways[6].

Signaling Pathway: PDE Inhibition and Induction of Apoptosis

The following diagram outlines the potential mechanism by which this compound may induce apoptosis in cancer cells.

cluster_0 Cytoplasm cluster_1 Mitochondrion cluster_2 Apoptotic Cascade ent_Toddalolactone This compound PDE Phosphodiesterase (PDE) ent_Toddalolactone->PDE Inhibits cAMP cAMP PDE->cAMP Degrades PKA PKA cAMP->PKA Activates Pro_Apoptotic Pro-apoptotic Proteins (e.g., Bad) PKA->Pro_Apoptotic Activates Anti_Apoptotic Anti-apoptotic Proteins (e.g., Bcl-2) PKA->Anti_Apoptotic Inhibits Cytochrome_c Cytochrome c Pro_Apoptotic->Cytochrome_c Promotes release Anti_Apoptotic->Cytochrome_c Inhibits release Caspases Caspase Activation Cytochrome_c->Caspases Initiates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Potential pro-apoptotic mechanism of this compound.

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to determine the mechanism of action of PDE inhibitors.

Phosphodiesterase (PDE) Inhibition Assay (General Protocol)

This protocol is a generalized representation of a common method used to assess PDE inhibition, such as the one used to screen coumarins from Toddalia asiatica[1].

cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection and Analysis reagents Prepare Assay Buffer, PDE Enzyme, and [3H]-cAMP Substrate incubation Incubate PDE enzyme with inhibitor reagents->incubation inhibitor Prepare serial dilutions of this compound and control inhibitors inhibitor->incubation reaction Initiate reaction by adding [3H]-cAMP incubation->reaction termination Terminate reaction (e.g., by boiling) reaction->termination separation Separate [3H]-AMP from [3H]-cAMP (e.g., chromatography) termination->separation measurement Quantify [3H]-AMP (scintillation counting) separation->measurement analysis Calculate % inhibition and determine IC50 measurement->analysis

Caption: General workflow for a PDE inhibition radioassay.

  • Enzyme and Substrate Preparation: A reaction mixture is prepared containing a specific PDE isozyme in a suitable buffer. The substrate, radiolabeled cAMP (e.g., [3H]-cAMP), is also prepared.

  • Inhibitor Addition: Test compounds, such as this compound and reference inhibitors, are added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation: The enzymatic reaction is initiated by the addition of [3H]-cAMP and incubated for a defined period at a controlled temperature.

  • Reaction Termination: The reaction is stopped, often by heat inactivation.

  • Separation and Quantification: The product of the reaction, [3H]-AMP, is separated from the unreacted [3H]-cAMP using techniques like anion-exchange chromatography. The amount of [3H]-AMP is then quantified using liquid scintillation counting.

  • Data Analysis: The percentage of PDE activity inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by non-linear regression analysis.

NF-κB Nuclear Translocation Assay (Immunofluorescence)

This protocol describes a common method to visualize and quantify the translocation of NF-κB from the cytoplasm to the nucleus, as was done in the study of toddalolactone's anti-inflammatory effects[5].

  • Cell Culture and Treatment: Macrophages (e.g., RAW 264.7 cells) are cultured and pre-treated with this compound or a vehicle control for a specified time.

  • Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NF-κB activation.

  • Fixation and Permeabilization: After stimulation, the cells are fixed with a cross-linking agent (e.g., paraformaldehyde) and permeabilized with a detergent (e.g., Triton X-100) to allow antibody access to intracellular proteins.

  • Immunostaining: The cells are incubated with a primary antibody specific for the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. The cell nuclei are counterstained with a fluorescent DNA-binding dye (e.g., DAPI).

  • Microscopy and Image Analysis: The cells are visualized using a fluorescence microscope. The nuclear and cytoplasmic fluorescence intensity of the NF-κB p65 subunit is quantified using image analysis software to determine the extent of nuclear translocation.

Conclusion

This compound is a promising natural compound that exhibits significant biological activity through the inhibition of phosphodiesterase enzymes. This mechanism is cross-validated by its observed anti-inflammatory effects, which are mediated by the downstream suppression of the NF-κB signaling pathway. While direct comparative data with other PDE inhibitors is still needed for a complete picture of its potency and selectivity, the available evidence suggests that this compound and other coumarins from Toddalia asiatica are a valuable source of novel PDE inhibitors. Further research, particularly direct comparative studies and detailed investigations into its anticancer properties, will be crucial in fully elucidating the therapeutic potential of this compound. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers in this field.

References

Unveiling the Therapeutic Promise of ent-Toddalolactone: A Comparative Preclinical Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of preclinical data highlights the therapeutic potential of ent-toddalolactone (B12103000), a natural compound isolated from the plant Toddalia asiatica. This comparison guide provides an objective evaluation of its anti-inflammatory and anticancer properties, juxtaposed with other bioactive compounds from the same plant, namely chelerythrine (B190780) and nitidine (B1203446). The data presented herein, intended for researchers, scientists, and drug development professionals, underscores the promise of these natural products in oncology and inflammatory disease research.

This compound has demonstrated significant anti-inflammatory and emerging anticancer activities in various preclinical models. Its therapeutic effects are largely attributed to the modulation of key signaling pathways, including NF-κB and MAPK, which are pivotal in the pathogenesis of numerous inflammatory disorders and cancers. This guide summarizes the available quantitative data, details the experimental methodologies, and visualizes the complex biological processes to facilitate a deeper understanding of the therapeutic potential of these compounds.

Comparative Efficacy in Preclinical Models: A Data-Driven Overview

The therapeutic potential of this compound and its counterparts, chelerythrine and nitidine, has been evaluated in a range of in vitro and in vivo models. The following tables summarize the key quantitative findings from these preclinical studies, offering a comparative perspective on their efficacy.

In Vitro Cytotoxicity Against Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents the IC50 values of toddalolactone, chelerythrine, and nitidine against various human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Citation
Toddalolactone HT-29Colon Cancer> 18 µg/mL (as dichloromethane (B109758) fraction)[1]
U-937Leukemia51.38 ± 4.39 (as toddaculin)[2]
Chelerythrine NCI-H1703Non-Small Cell Lung Cancer1.85 ± 0.04 (24h)[3]
SK-LU-1Non-Small Cell Lung Cancer2.35 ± 0.02 (24h)[3]
HLCSCHuman Lung Cancer Stem Cell2.54 ± 0.08 (24h)[3]
HCC827Non-Small Cell Lung Cancer15.13 ± 0.93[4]
Human Monocytic LeukemiaLeukemia3.46[5]
Nitidine A549Lung Cancer~4[6]
H1975Lung Cancer~14[6]
U87Glioblastoma~15-50[6]
SKOV3Ovarian Cancer~2.5-5[6]
MCF-7Breast Cancer7.28 ± 0.36[7]
HCT-116Colon Cancer4.42[8]
HL-60Leukemia3.41[8]
HeLaCervical Cancer0.05 µg/mL[8]
HepG2Liver Cancer3.52[8]
In Vivo Anti-Inflammatory and Anticancer Efficacy

Preclinical in vivo studies provide crucial insights into the therapeutic potential of a compound in a whole-organism context. The following table summarizes key findings from animal models.

CompoundModelKey FindingsDosageCitation
Toddalolactone LPS-induced sepsis in miceDecreased liver damage markers (AST, ALT), attenuated inflammatory cell infiltration, and improved survival.Not specified[9]
Anterior Cruciate Ligament Transection (ACLT) mouse model of osteoarthritisAttenuated cartilage erosion and inhibited bone resorption.Not specified[3]
Chelerythrine Carbon tetrachloride-induced liver fibrosis in miceSignificantly ameliorated oxidative damage, inflammatory response, and liver fibrosis.7, 14, 28 mg/kg/day[10]
LL-37-induced rosacea-like mouse modelSignificantly reduced epidermal thickness and inflammatory cell infiltration.Not specified[11]
Renal cancer cell xenograft in miceReduced tumor growth and induced apoptosis.5 mg/kg/day[5]
Nitidine Endotoxin-treated miceExerted anti-inflammatory effects through IL-10 production.5-10 mg/kg[8]
Renal cancer cell xenograft in miceInhibited tumor growth and induced apoptosis.5 mg/kg/day[8]
Human oral cancer xenograft in nude miceInhibited tumor growth.10 mg/kg/day[12]

Deciphering the Molecular Mechanisms: Signaling Pathways and Experimental Designs

The therapeutic effects of this compound, chelerythrine, and nitidine are underpinned by their ability to modulate critical intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a representative experimental workflow.

G Experimental Workflow for In Vitro Cytotoxicity Assay cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 Viability Assay cluster_3 Data Analysis cell_seeding Seed cancer cells in 96-well plates incubation1 Incubate for 24h cell_seeding->incubation1 add_compound Add varying concentrations of test compound incubation1->add_compound incubation2 Incubate for 24-72h add_compound->incubation2 add_mtt Add MTT reagent incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_solubilizer Add solubilizing agent incubation3->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

A representative workflow for determining the in vitro cytotoxicity of a compound.

G NF-κB Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes activates Toddalolactone Toddalolactone Toddalolactone->IKK inhibits Chelerythrine Chelerythrine Chelerythrine->NFkB inhibits nuclear translocation Nitidine Nitidine Nitidine->IKK inhibits

Inhibition of the NF-κB signaling pathway by Toddalolactone, Chelerythrine, and Nitidine.

G MAPK Signaling Pathway Inhibition Stimulus External Stimuli (e.g., Cytokines, Stress) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Cellular_Response Cellular Response (Inflammation, Proliferation) Transcription_Factors->Cellular_Response Toddalolactone Toddalolactone Toddalolactone->MAPK inhibits phosphorylation Chelerythrine Chelerythrine Chelerythrine->MAPK inhibits (p38, ERK) Nitidine Nitidine Nitidine->MAPK inhibits phosphorylation

References

Comparative Guide to the Synergistic Effects of Natural Compounds with Chemotherapy: An Illustrative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available research on the synergistic effects of ent-Toddalolactone with chemotherapy is limited. This guide serves as a comparative framework, utilizing data from studies on other natural compounds with demonstrated synergistic anticancer activity. The methodologies and data presentation formats provided herein are intended to guide researchers in evaluating the potential of novel compounds like this compound in combination therapies.

Introduction to Synergistic Cancer Therapy

The combination of natural compounds with conventional chemotherapy is a promising strategy to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce dose-related toxicity of chemotherapeutic agents.[1][2] Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. This guide provides a comparative overview of the synergistic potential of select natural compounds with standard chemotherapy drugs, supported by experimental data and detailed protocols. While direct data for this compound is not available, compounds isolated from its source plant, Toddalia asiatica, have demonstrated cytotoxic activities against various cancer cell lines.[3][4]

Comparative Analysis of Synergistic Effects

Table 1: In Vitro Cytotoxicity and Combination Index of Natural Compounds with Cisplatin
Natural CompoundCancer Cell LineIC50 (Compound Alone)IC50 (Cisplatin Alone)Combination Index (CI)InterpretationReference
OstholeFM55P (Melanoma)58.42 ± 3.42 µM1.83 ± 0.12 µM< 1Synergism[5]
OstholeFM55M2 (Melanoma)49.31 ± 2.89 µM3.12 ± 0.19 µM< 1Synergism[5]
WedelolactoneHeLa (Cervical)Not SpecifiedNot Specified< 1Synergism[3]
BrusatolCT-26 (Colorectal)Not SpecifiedNot Specified< 1Synergism[6]

IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability. The Combination Index (CI) is a quantitative measure of the degree of drug interaction, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: In Vitro Cytotoxicity and Combination Index of Natural Compounds with Doxorubicin
Natural CompoundCancer Cell LineIC50 (Compound Alone)IC50 (Doxorubicin Alone)Combination Index (CI)InterpretationReference
DihydroartemisininMCF-7 (Breast)Not SpecifiedNot Specified< 1Synergism[7]
AdapaleneMDA-MB-231 (Breast)Not SpecifiedNot Specified< 1Synergism[8]
GenisteinMCF-7 (Breast)Not SpecifiedNot Specified< 1Synergism[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments used to assess synergistic effects.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[5]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Drug Treatment: Cells are treated with various concentrations of the natural compound alone, the chemotherapy drug alone, or a combination of both. A control group with no treatment is also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plates are then incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control group.

Combination Index (CI) Calculation

The combination index (CI) method, developed by Chou and Talalay, is a widely accepted method for quantifying drug synergism.

  • Dose-Effect Curves: Generate dose-effect curves for each drug alone and for the combination at a constant ratio.

  • Median-Effect Analysis: The data is then analyzed using the median-effect equation, which relates the drug dose to the cellular effect.

  • CI Calculation: The CI value is calculated using specialized software (e.g., CompuSyn). A CI value less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for illustrating complex processes and relationships. The following are examples of how Graphviz can be used to create these visualizations.

Experimental_Workflow cluster_invitro In Vitro Analysis Cell_Culture Cancer Cell Culture (e.g., HeLa, MCF-7) Drug_Treatment Treatment with Natural Compound, Chemotherapy, or Combination Cell_Culture->Drug_Treatment MTT_Assay MTT Assay for Cell Viability Drug_Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Drug_Treatment->Apoptosis_Assay Western_Blot Western Blot for Protein Expression Drug_Treatment->Western_Blot CI_Calculation Combination Index (CI) Calculation MTT_Assay->CI_Calculation Signaling_Pathway Natural_Compound Natural Compound ROS ↑ Reactive Oxygen Species (ROS) Natural_Compound->ROS Chemotherapy Chemotherapy (e.g., Cisplatin) Chemotherapy->ROS JNK JNK Pathway Activation ROS->JNK Apoptosis Apoptosis JNK->Apoptosis

References

Comparative Safety Profile of ent-Toddalolactone and Other Coumarins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of ent-Toddalolactone against other well-characterized coumarin (B35378) derivatives, Warfarin and Esculetin. The information is intended to support research and drug development efforts by presenting available toxicological data, outlining experimental methodologies, and visualizing a key pathway associated with coumarin toxicity.

Quantitative Safety Data

CompoundGHS Hazard StatementsAcute Oral LD50 (Rat)Acute Oral LD50 (Mouse)Other Toxicity Data
This compound H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationData not availableData not availableData not available
Warfarin Not specified in the same format1.6 - 323 mg/kg[1][2]60 mg/kg[2]Dermal LD50 (Rat): 1400 mg/kg[1][2]
Esculetin Not specified in the same formatData not availableED50 (writhing inhibition): 69 mg/kg[3][4]In vivo antitumor effect (mice) at 200-700 mg/kg/day showed no evident toxicity[5]

Note: The wide range for the oral LD50 of Warfarin in rats reflects the variability reported across different studies and conditions.

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the interpretation and replication of safety data. Below are standardized protocols for acute oral toxicity and in vitro cytotoxicity assessments.

1. Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to estimate the acute oral toxicity of a substance.

  • Principle: The test involves the administration of the test substance to a group of animals in a stepwise procedure using defined doses. The outcome of the test is the classification of the substance into a toxicity category based on the observed mortality.[6][7]

  • Test Animals: Typically, young adult rats of a single sex (usually females) are used. The animals are acclimatized to the laboratory conditions before the test.[6]

  • Dose Administration: The test substance is administered orally in a single dose via gavage. The volume administered should not exceed a certain limit (e.g., 1 mL/100g body weight for aqueous solutions in rodents).[6]

  • Procedure:

    • A starting dose is selected from a series of defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

    • The substance is administered to a group of three animals.

    • If mortality is observed, the test is repeated with a lower dose. If no mortality is observed, the test is repeated with a higher dose.

    • This stepwise procedure continues until the toxicity class of the substance can be determined.

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days after dosing. Body weight is recorded weekly. At the end of the observation period, all animals are subjected to a gross necropsy.

2. In Vitro Cytotoxicity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

  • Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[8][10]

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to attach overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[8]

    • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[8]

    • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. The results are typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway Visualization

Coumarin-Induced Hepatotoxicity Pathway

Coumarin-induced liver injury is a significant safety concern. The following diagram illustrates the metabolic activation of coumarin and the subsequent cellular events leading to hepatotoxicity. The primary mechanism involves the formation of a reactive epoxide intermediate by cytochrome P450 enzymes.[11]

Coumarin_Hepatotoxicity Coumarin Coumarin CYP2A6 CYP2A6 (Human) Coumarin->CYP2A6 Metabolism CYP_other Other CYPs (Rat) Coumarin->CYP_other Metabolism HC7 7-Hydroxycoumarin (Detoxification Product) CYP2A6->HC7 CE Coumarin 3,4-epoxide (Reactive Intermediate) CYP_other->CE oHPA o-Hydroxyphenylacetaldehyde CE->oHPA Detox Detoxification (e.g., Glutathione Conjugation) CE->Detox Covalent Covalent Binding to Macromolecules CE->Covalent Toxicity Hepatotoxicity Covalent->Toxicity

Caption: Metabolic pathway of coumarin leading to hepatotoxicity.

This guide provides a foundational comparison of the safety profiles of this compound and other coumarins based on currently available data. Further preclinical studies on this compound are necessary to establish a comprehensive safety profile.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.